molecular formula C11H10ClNO B055551 4-Chloro-2-methoxy-6-methylquinoline CAS No. 123637-52-5

4-Chloro-2-methoxy-6-methylquinoline

Cat. No.: B055551
CAS No.: 123637-52-5
M. Wt: 207.65 g/mol
InChI Key: IAGRNQIIOSWFLD-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-methylquinoline is a versatile and high-value quinoline derivative designed for advanced chemical and pharmaceutical research. This compound serves as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel heterocyclic compounds. Its specific substitution pattern, featuring electron-donating methoxy and electron-withdrawing chloro groups on the quinoline core, creates a unique electronic profile that is instrumental in the exploration of structure-activity relationships (SAR). Researchers utilize this compound in the synthesis of targeted molecular libraries for high-throughput screening against various biological targets, including kinases and G-protein-coupled receptors (GPCRs). Its robust quinoline framework makes it a promising precursor for developing potential therapeutic agents, fluorescent probes, and functional materials. Available for research applications only, this product is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxy-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-10-8(5-7)9(12)6-11(13-10)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGRNQIIOSWFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379641
Record name 4-chloro-2-methoxy-6-methylquinoline
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123637-52-5
Record name 4-Chloro-2-methoxy-6-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123637-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-methoxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methoxy-6-methylquinoline (CAS Number 123637-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-6-methylquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide leverages data from closely related structural analogs to provide insights into its physicochemical properties, synthesis, potential biological activities, and spectroscopic characteristics.

Physicochemical Properties

Substituted quinolines are a significant class of heterocyclic compounds in pharmaceutical sciences. The physicochemical properties of this compound, along with a structurally related isomer, are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
CAS Number 123637-52-5-
Molecular Formula C₁₁H₁₀ClNO[Calculated]
Molecular Weight 207.66 g/mol [Calculated]
IUPAC Name This compound-
Boiling Point 308.8 °C (for isomer CAS 50593-73-2)
Flash Point 92 °C (for isomer CAS 50593-73-2)

Synthesis of Substituted Quinolines

Representative Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: cyclization to form the quinolin-4-ol, followed by nitration and subsequent chlorination.

Synthetic Workflow Representative Synthesis of a Chloro-Methoxy-Methylquinoline Core A 4-Methoxyaniline B 6-Methoxy-2-methylquinolin-4-ol A->B Cyclization (Ethyl acetoacetate, Polyphosphoric acid, 170°C) C 6-Methoxy-2-methyl-3-nitroquinolin-4-ol B->C Nitration (Nitric acid, Propionic acid, 125°C) D 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline C->D Chlorination (Phosphorus oxychloride, DMF, 110°C) Signaling Pathway Potential Inhibition of the PI3K/Akt/mTOR Pathway by Substituted Quinolines cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Quinoline Substituted Quinoline (e.g., this compound) Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

References

A Theoretical Guide to the Structure Elucidation of 4-Chloro-2-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical framework for the structure elucidation of 4-Chloro-2-methoxy-6-methylquinoline. Due to a lack of available experimental data for this specific isomer, this document provides predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, a plausible synthetic route is proposed, and detailed experimental protocols are provided. The logical workflow for confirming the structure using the predicted data is also visualized. This guide serves as a robust theoretical resource for researchers interested in the synthesis and characterization of this compound.

Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Monoisotopic Mass 207.0451 Da
Canonical SMILES COC1=NC2=CC(C)=CC=C2C(Cl)=C1
InChI Key InChI=1S/C11H10ClNO/c1-7-3-4-9-10(5-7)11(12)6-8(14-2)13-9/h3-6H,1-2H3

Proposed Synthesis

A potential synthetic route for this compound can be envisioned through a multi-step process starting from 4-methylaniline. A modified Conrad-Limpach synthesis followed by chlorination and methoxylation would be a viable approach.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-hydroxy-6-methylquinolin-4-one

  • In a round-bottom flask, dissolve 1 mole of 4-methylaniline in a suitable solvent such as ethanol.

  • Add 1.1 moles of diethyl malonate to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting intermediate is then added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C for 1-2 hours to induce cyclization.

  • Cool the mixture and collect the precipitated product by filtration. Wash with a non-polar solvent like hexane and dry to yield 2-hydroxy-6-methylquinolin-4-one.

Step 2: Chlorination to 2,4-dichloro-6-methylquinoline

  • Suspend the 2-hydroxy-6-methylquinolin-4-one from the previous step in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 3-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base, such as sodium carbonate, until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-6-methylquinoline.

Step 3: Selective Methoxylation to this compound

  • Dissolve the 2,4-dichloro-6-methylquinoline in methanol.

  • Add a catalytic amount of a strong base, such as sodium methoxide, at room temperature. The 2-position is generally more susceptible to nucleophilic substitution than the 4-position in such systems.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

G Proposed Synthesis of this compound cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation 4-methylaniline 4-methylaniline 2-hydroxy-6-methylquinolin-4-one 2-hydroxy-6-methylquinolin-4-one 4-methylaniline->2-hydroxy-6-methylquinolin-4-one Reflux, then high temp. cyclization Diethyl malonate Diethyl malonate Diethyl malonate->2-hydroxy-6-methylquinolin-4-one 2,4-dichloro-6-methylquinoline 2,4-dichloro-6-methylquinoline 2-hydroxy-6-methylquinolin-4-one->2,4-dichloro-6-methylquinoline POCl3, Reflux This compound This compound 2,4-dichloro-6-methylquinoline->this compound NaOMe, Methanol

A proposed synthetic workflow for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.8 - 8.0d~ 8.51HH-5
~ 7.5 - 7.6dd~ 8.5, ~2.01HH-7
~ 7.3 - 7.4d~ 2.01HH-8
~ 6.9s-1HH-3
~ 4.1s-3HOCH₃
~ 2.5s-3HCH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 162C-2
~ 150C-4
~ 148C-8a
~ 136C-6
~ 130C-7
~ 126C-5
~ 124C-4a
~ 122C-8
~ 100C-3
~ 54OCH₃
~ 22CH₃
Predicted Mass Spectrometry Data (EI-MS)
m/zRelative Intensity (%)Assignment
207/209100/33[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl)
192Moderate[M - CH₃]⁺
178Moderate[M - C₂H₃]⁺
166Moderate[M - CH₃ - CO]⁺
142High[M - Cl]⁺
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950, 2850MediumAliphatic C-H stretch (CH₃)
~ 1600, 1580, 1500StrongC=C and C=N aromatic ring stretches
~ 1250StrongC-O stretch (aryl ether)
~ 850StrongC-Cl stretch

Structure Elucidation Workflow

The confirmation of the structure of this compound would follow a logical progression of spectroscopic analysis.

G Structure Elucidation Workflow MS Mass Spectrometry Structure_Confirmed Structure Confirmed: This compound MS->Structure_Confirmed Confirms Molecular Weight (207.66 g/mol) and presence of Chlorine (M/M+2 peaks) IR Infrared Spectroscopy IR->Structure_Confirmed Identifies functional groups: Aromatic C-H, C=C, C=N C-O ether, C-Cl 1H_NMR ¹H NMR Spectroscopy 1H_NMR->Structure_Confirmed Shows number and environment of protons: - Three aromatic protons with specific splitting - One isolated aromatic proton (H-3) - Methoxy and methyl singlets 13C_NMR ¹³C NMR Spectroscopy 13C_NMR->Structure_Confirmed Confirms carbon skeleton: - 11 distinct carbon signals - Chemical shifts consistent with substituted quinoline ring

A logical workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the structure elucidation of this compound. While awaiting experimental verification, the predicted spectroscopic data and proposed synthetic pathway offer a solid foundation for researchers. The presented workflows for synthesis and analysis are designed to be a practical resource for the scientific community, particularly those in medicinal chemistry and drug development. Future work should focus on the practical synthesis and characterization of this compound to validate and refine the theoretical data presented herein.

Spectroscopic Data of 4-Chloro-2-methoxy-6-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2-methoxy-6-methylquinoline. Due to the limited availability of experimentally derived public data, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS) Data

The mass spectrometry data was obtained from the PubChem database and represents experimental findings from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Experimental Mass Spectrometry Data for this compound

Mass to Charge (m/z)Relative Intensity (%)Ion
20799.99[M]+•
16462.58[M-CH3-CO]+•
19235.14[M-CH3]+
20932.80[M+2]+•
16620.27[M-CH3-CO+2]+•

Source: PubChem CID 610114.[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The following ¹H NMR data has been predicted using an online NMR prediction tool. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹H NMR (CDCl₃, 400 MHz) Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.89d1HH-8
7.45dd1HH-7
7.31s1HH-5
6.95s1HH-3
4.05s3HOCH₃
2.48s3HCH₃

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR data presented below is predicted and provides an estimation of the chemical shifts for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR (CDCl₃, 100 MHz) Data for this compound

Chemical Shift (ppm)Assignment
162.5C-2
156.8C-6
148.0C-4
145.1C-8a
134.7C-4a
130.5C-8
124.8C-7
121.9C-5
100.2C-3
53.8OCH₃
21.5CH₃

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are listed below, indicating the principal vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1610-1590StrongC=N stretch (quinoline ring)
1570-1450StrongC=C stretch (aromatic ring)
1250-1200StrongC-O stretch (aryl ether)
1100-1000MediumC-O stretch
850-800StrongC-H bend (out-of-plane)
750-700StrongC-Cl stretch

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Spectrum Acquisition:

    • The spectrum is recorded on a 400 MHz NMR spectrometer.

    • A standard single-pulse experiment is typically used.

    • Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • The spectrum is recorded on a 100 MHz NMR spectrometer.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance sensitivity.

    • Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR Spectroscopy:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • KBr Pellet Method:

    • Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum as described for the ATR method.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

      • Injector Temperature: 250-280 °C.

      • Injection Volume: 1 µL in splitless mode.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, then ramped to 280 °C at a rate of 15-20 °C/min, and held at 280 °C for 5-10 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidPrep Solid Sample Preparation (ATR/KBr) Sample->SolidPrep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy SolidPrep->IR MS GC-MS Analysis Dilution->MS NMR_Data NMR Data Processing (FT, Phasing, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Picking) IR->IR_Data MS_Data MS Data Analysis (Library Search, Fragmentation) MS->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Synthesis Pathway for 4-Chloro-2-methoxy-6-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of the specific isomer 4-Chloro-2-methoxy-6-methylquinoline is not explicitly detailed in the provided search results. However, a comprehensive, multi-step synthesis for a closely related and structurally significant isomer, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , is well-documented. This guide will provide a detailed technical overview of the synthesis of this latter compound, which serves as a key intermediate for various quinoline derivatives. The presented pathway starts from the readily available precursor, 4-methoxyaniline.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed account of the synthetic route, experimental protocols, and quantitative data, alongside visualizations of the chemical processes.

Synthesis Pathway Overview

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline is a three-step process that includes cyclization, nitration, and chlorination.[1][2] This method utilizes inexpensive starting materials and involves straightforward experimental operations with mild reaction conditions, making it suitable for larger-scale production with a high overall yield.[1][2]

The general synthetic scheme is as follows:

  • Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate in the presence of polyphosphoric acid to form 6-methoxy-2-methylquinolin-4-ol.

  • Nitration: The resulting quinolinol is then nitrated using a mixture of nitric acid and propionic acid to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

  • Chlorination: The final step involves the chlorination of the nitroquinolinol using phosphorus oxychloride to produce the target compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Detailed Experimental Protocols

The following protocols are based on the procedures described in the available literature.[3]

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

  • Procedure: In a suitable reaction vessel, a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol), ethyl acetoacetate (14.0 mL), and polyphosphoric acid (16.0 g, 47.3 mmol) is prepared.[3] The mixture is stirred and heated to 170 °C for 1 hour.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is cooled and poured into ice water with continuous stirring for 1 hour to precipitate the product.[3] The resulting solid is collected by filtration and dried to afford 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[3]

Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

  • Procedure: The 6-methoxy-2-methylquinolin-4-ol (1.8 g, 10.5 mmol) is dissolved in 100 mL of propionic acid with stirring.[3] A mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL) is added dropwise over 1 hour at room temperature.[3] The reaction mixture is then heated to 125 °C and maintained at this temperature for 2 hours.[3] After the reaction is complete, the mixture is filtered to collect the solid product. The collected solid is washed with a saturated sodium bicarbonate (NaHCO₃) solution for 1 hour at 0 °C, followed by filtration.[3] The resulting filter cake is dried to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol as a yellow powdery solid.[3]

Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

  • Procedure: The 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) is suspended in phosphorus oxychloride (POCl₃, 36.2 mL).[3] Two drops of N,N-Dimethylformamide (DMF) are added to the stirred solution.[3] The mixture is then heated to 110 °C and allowed to react for 2 hours.[3] After the reaction, the excess POCl₃ is removed under reduced pressure. The resulting yellow solid is washed with a saturated NaHCO₃ solution for 1 hour at 0 °C, followed by filtration.[3] The filter cake is dried to obtain the final product, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, as a milk-white solid.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reaction Conditions and Yields

StepReactionStarting MaterialReagentsTemperatureTimeProductYield
1Cyclization4-methoxyanilineEthyl acetoacetate, Polyphosphoric acid170 °C1 h6-methoxy-2-methylquinolin-4-ol45.2%
2Nitration6-methoxy-2-methylquinolin-4-olNitric acid, Propionic acid125 °C2 h6-methoxy-2-methyl-3-nitroquinolin-4-ol70%
3Chlorination6-methoxy-2-methyl-3-nitroquinolin-4-olPhosphorus oxychloride, DMF110 °C2 h4-chloro-6-methoxy-2-methyl-3-nitroquinoline85.0%

Table 2: Spectroscopic Data

CompoundESI-MS (m/z)¹H NMR (400 MHz, CDCl₃) δ (ppm)
6-methoxy-2-methylquinolin-4-ol191.0 [M+H]⁺Not provided
6-methoxy-2-methyl-3-nitroquinolin-4-ol236.0 [M+H]⁺Not provided
4-chloro-6-methoxy-2-methyl-3-nitroquinoline255.0 [M+H]⁺8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H)

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination A 4-Methoxyaniline B 6-Methoxy-2-methylquinolin-4-ol A->B Ethyl acetoacetate, Polyphosphoric acid, 170°C C 6-Methoxy-2-methyl-3-nitroquinolin-4-ol B->C Nitric acid, Propionic acid, 125°C D 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline C->D POCl3, DMF, 110°C

Caption: Synthesis pathway for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Experimental Workflow Diagram

Experimental_Workflow cluster_cyclization Cyclization cluster_nitration Nitration cluster_chlorination Chlorination start1 Mix 4-methoxyaniline, ethyl acetoacetate, and polyphosphoric acid react1 Heat at 170°C for 1h start1->react1 workup1 Cool, pour into ice water, stir, filter, and dry react1->workup1 product1 Obtain 6-methoxy-2-methylquinolin-4-ol workup1->product1 start2 Dissolve quinolinol in propionic acid product1->start2 react2 Add HNO3/propionic acid dropwise, then heat at 125°C for 2h start2->react2 workup2 Filter, wash with NaHCO3 solution, filter, and dry react2->workup2 product2 Obtain 6-methoxy-2-methyl-3-nitroquinolin-4-ol workup2->product2 start3 Suspend nitroquinolinol in POCl3 with DMF product2->start3 react3 Heat at 110°C for 2h start3->react3 workup3 Remove excess POCl3, wash with NaHCO3, filter, and dry react3->workup3 product3 Obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline workup3->product3

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Chloro-2-methoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the probable starting materials, multi-step synthetic pathways, and relevant experimental protocols, supported by quantitative data from analogous syntheses.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds that form the scaffold for a wide array of pharmacologically active agents. Their applications span various therapeutic areas, including roles as antimalarial, antibacterial, and anticancer agents. The specific substitutions on the quinoline ring are pivotal in determining the biological activity of these molecules. The title compound, this compound, is a functionalized quinoline with potential applications as a key intermediate in the synthesis of more complex molecules. This guide outlines a plausible and efficient synthetic strategy for its preparation.

Proposed Synthetic Pathway

A highly probable synthetic route starts from 2-amino-5-methylphenol and proceeds through a cyclization reaction to form a 4-hydroxyquinoline intermediate, followed by methylation and chlorination.

The proposed multi-step synthesis is as follows:

  • Step 1: Cyclization - Synthesis of 4-hydroxy-6-methylquinolin-2(1H)-one via the reaction of 2-amino-5-methylphenol with a suitable three-carbon synthon, such as diethyl malonate.

  • Step 2: Methylation - Introduction of the methoxy group at the 2-position.

  • Step 3: Chlorination - Conversion of the 4-hydroxy group to the 4-chloro group.

An alternative, though less direct route for a similar core structure, starts from 4-methoxyaniline and ethyl acetoacetate, followed by cyclization, and then chlorination.

Starting Materials

The selection of appropriate starting materials is crucial for an efficient and cost-effective synthesis. Based on the proposed pathway, the following commercially available compounds are the primary starting materials.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
2-Amino-5-methylphenol[1]2835-98-5C₇H₉NO123.1598%[1]
Diethyl malonate105-53-3C₇H₁₂O₄160.17≥99%

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established methods for the synthesis of analogous quinoline derivatives.

Step 1: Synthesis of 4-hydroxy-6-methylquinolin-2(1H)-one

This step involves the condensation and cyclization of 2-amino-5-methylphenol with diethyl malonate.

Procedure:

  • A mixture of 2-amino-5-methylphenol (1 mole equivalent) and diethyl malonate (1.1 mole equivalents) is heated at 140-150 °C for 2 hours.

  • The temperature is then raised to 240-250 °C for an additional hour.

  • The reaction mixture is cooled to 100 °C, and an equal volume of ethanol is added.

  • The mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with ethanol and dried to yield 4-hydroxy-6-methylquinolin-2(1H)-one.

Step 2: Synthesis of 2-methoxy-6-methylquinolin-4-ol

This step involves the selective methylation of the hydroxyl group at the 2-position of the quinolinone tautomer.

Procedure:

  • The 4-hydroxy-6-methylquinolin-2(1H)-one (1 mole equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃) (1.5 mole equivalents), is added to the solution.

  • A methylating agent, such as methyl iodide (CH₃I) (1.2 mole equivalents), is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-methoxy-6-methylquinolin-4-ol.

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Procedure:

  • To 2-methoxy-6-methylquinolin-4-ol (1 mole equivalent), add phosphorus oxychloride (POCl₃) (5-10 mole equivalents) slowly at 0 °C.[2]

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • The reaction mixture is then heated to reflux (around 110 °C) for 2-4 hours.[3]

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.[2]

  • The residue is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography to give this compound.

Quantitative Data

The following table summarizes the expected yields for each step, based on similar reported syntheses.

StepProductStarting MaterialsReagentsConditionsYield (%)
14-hydroxy-6-methylquinolin-2(1H)-one2-amino-5-methylphenol, Diethyl malonate-140-250 °C70-80
22-methoxy-6-methylquinolin-4-ol4-hydroxy-6-methylquinolin-2(1H)-oneCH₃I, K₂CO₃, DMFRoom Temp, 12-24h80-90
3This compound2-methoxy-6-methylquinolin-4-olPOCl₃, DMF (cat.)Reflux, 2-4h85-95[3]

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation cluster_step3 Step 3: Chlorination 2-amino-5-methylphenol 2-Amino-5-methylphenol Intermediate_1 4-hydroxy-6-methyl- quinolin-2(1H)-one 2-amino-5-methylphenol->Intermediate_1 Heat Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_1 Intermediate_2 2-methoxy-6-methyl- quinolin-4-ol Intermediate_1->Intermediate_2 CH3I, K2CO3 Final_Product 4-Chloro-2-methoxy- 6-methylquinoline Intermediate_2->Final_Product POCl3

Caption: Proposed synthesis of this compound.

Experimental Workflow

This diagram outlines the general workflow for a single synthetic step, from reaction setup to product purification.

Experimental_Workflow Start Start Reagent_Prep Reagent & Glassware Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup (Solvent, Reactants) Reagent_Prep->Reaction_Setup Reaction Reaction under Controlled Conditions (Temp, Time) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a synthetic chemistry step.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, closely related quinoline derivatives have shown interactions with key cellular signaling pathways. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline is noted as a key intermediate for the synthesis of PI3K/mTOR inhibitors.[3][4] The PI3K/Akt/mTOR pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.

Conclusion

The synthesis of this compound can be effectively achieved through a robust, multi-step synthetic strategy starting from readily available precursors. The proposed pathway, involving cyclization, methylation, and chlorination, is based on well-established chemical transformations in quinoline chemistry. This guide provides a detailed framework for researchers to undertake the synthesis of this and structurally related compounds, which may serve as valuable intermediates in the development of novel therapeutic agents. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

The Reactivity Profile of the Quinoline Ring in Substituted Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science. Its unique electronic structure imparts a versatile reactivity profile, making it a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity of substituted quinoline derivatives, with a focus on electrophilic and nucleophilic substitution reactions, oxidation, and reduction. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and visualizations of relevant biological pathways and experimental workflows are presented to aid researchers in the strategic manipulation of the quinoline core.

Electronic Properties and General Reactivity

The quinoline nucleus is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring system through both inductive and resonance effects. This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles. The pyridine ring is more electron-deficient than the benzene ring, rendering it more susceptible to nucleophilic attack. Conversely, the carbocyclic (benzene) ring is comparatively more electron-rich and is the primary site for electrophilic substitution.

Substituents on the quinoline ring can significantly modulate its reactivity. Electron-donating groups (EDGs) such as alkoxy (-OR) and amino (-NR₂) groups increase the electron density of the ring, activating it towards electrophilic substitution and influencing the regioselectivity of the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups further deactivate the ring to electrophilic attack but enhance its susceptibility to nucleophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the quinoline ring predominantly occurs on the benzene portion, with a strong preference for positions 5 and 8. This regioselectivity is dictated by the stability of the cationic Wheland intermediate formed during the reaction. Attack at positions 5 and 8 results in a resonance-stabilized intermediate where the positive charge is delocalized over two rings without disrupting the aromaticity of the pyridine ring.

Nitration

Nitration of quinoline is a classic example of electrophilic aromatic substitution. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.

Table 1: Regioselectivity and Yields in the Nitration of Substituted Quinolines

SubstituentPositionReagentsTemperature (°C)Product(s)Yield (%)Reference
Unsubstituted-HNO₃, H₂SO₄05-Nitroquinoline & 8-Nitroquinoline52.3 & 47.7[1]
5,8-Dichloro-HNO₃, Oleum606-Nitro-5,8-dichloroquinoline-[1]
6,8-Dibromo-50% HNO₃, H₂SO₄-5 to RT5-Nitro-6,8-dibromoquinolineHigh[2]
Methoxy (various)-TBN, TEMPO, 6N HCl70meta-Nitroquinolines43-86[3]

Experimental Protocol: Nitration of 6,8-Dibromoquinoline [2]

  • Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of sulfuric acid and cool the solution to -5°C in a salt-ice bath.

  • Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the quinoline solution while stirring and maintaining the temperature at -5°C.

  • After stirring for 1 hour in the ice bath, allow the resulting yellow mixture to warm to room temperature.

  • Pour the red solution onto 50 g of crushed ice in a beaker and allow the ice to melt.

  • Extract the mixture three times with 40 mL of CH₂Cl₂.

  • Neutralize the combined organic phase with a 10% aqueous NaHCO₃ solution and then dry over Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the product.

Sulfonation

Sulfonation of quinoline requires forcing conditions, typically using fuming sulfuric acid (oleum) at elevated temperatures. The reaction also yields a mixture of 5- and 8-sulfonic acid derivatives.

Experimental Protocol: Sulfonation of Quinoline [4][5]

  • To a reaction vessel, add quinoline and 65% oleum.

  • Gradually heat the mixture to the desired reaction temperature (e.g., 120-180°C) and maintain for a specified residence time (e.g., 1-6 hours).[5]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into cold water with vigorous stirring.

  • Precipitate the sulfonated product by adding sodium chloride ("salting out").[4]

  • Isolate the precipitate by filtration and wash with cold water to obtain the quinoline sulfonic acid.

Halogenation

Bromination of quinoline derivatives, particularly those with activating groups like hydroxyl or amino substituents, proceeds readily. The position and number of bromine atoms introduced can be controlled by the reaction conditions.

Table 2: Bromination of 8-Substituted Quinolines

SubstituentReagentsSolventConditionsProduct(s)Yield (%)Reference
8-HydroxyBr₂ (2.1 eq)CHCl₃RT, 1 h5,7-Dibromo-8-hydroxyquinoline90[6]
8-HydroxyBr₂ (1.5 eq)CH₃CN0°C, 24 h5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline37 & 58[6][7]
8-AminoBr₂ (2.1 eq)CH₂Cl₂RT, 17 h5,7-Dibromo-8-aminoquinoline99[6]
8-MethoxyBr₂ (1.1 eq)CHCl₃RT, 2 days5-Bromo-8-methoxyquinoline92[8]

Experimental Protocol: Bromination of 8-Hydroxyquinoline to 5,7-Dibromo-8-hydroxyquinoline [6]

  • Dissolve 0.3 g (2.06 mmol) of 8-hydroxyquinoline in 10 mL of CHCl₃.

  • Add a solution of 0.67 g (4.20 mmol) of bromine in 5 mL of CHCl₃ over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Dissolve the resulting yellow solid in 15 mL of CHCl₃.

  • Wash the organic layer with 5% NaHCO₃ (3 x 15 mL) and dry over Na₂SO₄.

  • Evaporate the solvent to yield the product, which can be further purified by crystallization from benzene.

Friedel-Crafts Acylation

Friedel-Crafts acylation of quinoline itself is difficult due to the deactivating effect of the nitrogen atom and its complexation with the Lewis acid catalyst. However, activated derivatives such as 1,2,3,4-tetrahydroquinoline undergo this reaction, with regioselectivity influenced by the N-protective group.[9]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the quinoline ring occurs preferentially at the electron-deficient positions 2 and 4 of the pyridine ring. The presence of a good leaving group, such as a halogen, is typically required. The reactivity at position 2 can be slightly lower than at position 4 due to steric hindrance from the nitrogen's lone pair.[10]

Chichibabin Amination

The Chichibabin reaction allows for the direct amination of the quinoline ring at the 2-position by treatment with sodium amide or potassium amide.

Table 3: Chichibabin Amination of Quinoline Derivatives

SubstrateReagentsConditionsProductYield (%)Reference
QuinolineKNH₂/liq. NH₃/KMnO₄-65°C2-Aminoquinoline55-60[11]
QuinolineKNH₂/liq. NH₃ then KMnO₄-60°C to +15°C4-AminoquinolineMain product[11]
3-Nitroquinolineliq. NH₃/KMnO₄-40°C4-Amino-3-nitroquinoline-[11]
4-Nitroquinolineliq. NH₃/KMnO₄-40°C3-Amino-4-nitroquinoline-[11]

Experimental Protocol: Chichibabin Amination of Quinoline to 2-Aminoquinoline [11][12]

  • In a suitable reaction vessel, dissolve quinoline in an inert solvent such as toluene or xylene.

  • Add sodium amide (NaNH₂) to the solution.

  • Heat the mixture to boiling under an inert atmosphere.

  • After the reaction is complete (monitored by the evolution of hydrogen gas), cool the mixture.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Purify the 2-aminoquinoline by crystallization or chromatography.

Substitution of Halogenated Quinolines

2-Chloro- and 4-chloroquinolines are versatile intermediates for the synthesis of a wide range of substituted quinolines via nucleophilic aromatic substitution with various nucleophiles such as amines, alkoxides, and thiolates. The reactivity of 4-chloroquinoline is generally higher than that of 2-chloroquinoline towards amines.[13]

Table 4: Nucleophilic Substitution on Chloroquinolines

SubstrateNucleophileConditionsProductYield (%)Reference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateReflux in ethanol4-Hydrazino-8-methylquinolin-2(1H)-one-[10]
2,4-Dichloro-8-methylquinolineThiourea (1:1)Reflux in ethanol4-Chloro-8-methylquinoline-2(1H)-thioneFair[10]
4-ChloroquinolineVarious aminesMicrowave, base4-Aminoquinoline derivatives-[14]

Experimental Protocol: General Procedure for Nucleophilic Substitution on 4-Chloroquinolines with Amines [14]

  • In a microwave-safe vial, combine the 4-chloroquinoline derivative (1 equivalent), the amine nucleophile (1.2-2 equivalents), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add a base if necessary (e.g., K₂CO₃, Et₃N), depending on the amine nucleophile.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-150°C) for the designated time (e.g., 10-30 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Oxidation and Reduction

Oxidation

The quinoline ring is generally resistant to oxidation. However, substituents on the ring can be oxidized. For example, a methyl group can be oxidized to a carboxylic acid.

Experimental Protocol: Oxidation of 4-Methylquinoline to Quinoline-4-carboxylic Acid [15]

  • Prepare a solution of 4-methylquinoline in a suitable solvent (e.g., sulfuric acid).

  • Add an oxidizing agent, such as chromic acid or selenium dioxide with sulfuric acid.

  • Heat the reaction mixture to facilitate the oxidation.

  • After the reaction is complete, cool the mixture and neutralize it to precipitate the carboxylic acid.

  • Filter the solid product and purify by recrystallization.

Reduction

Selective reduction of either the pyridine or the benzene ring of quinoline can be achieved by choosing appropriate reducing agents and conditions. Catalytic hydrogenation, for instance, can lead to the formation of 1,2,3,4-tetrahydroquinoline.

Visualizations

Signaling Pathway: EGFR Inhibition by Quinoline-Based Kinase Inhibitors

Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinoline-based drugs.

Experimental Workflow: High-Throughput Screening of Quinoline Derivatives

High-throughput screening (HTS) is a common workflow in drug discovery to identify active compounds from a large library.

HTS_Workflow start Start: Quinoline Derivative Library primary_screen Primary HTS Assay (e.g., Kinase Activity) start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active inactive Inactive Compounds hit_id->inactive Inactive confirm_hits Confirmed Hits dose_response->confirm_hits secondary_assays Secondary & Selectivity Assays (e.g., Orthogonal Assays, Panel Screening) confirm_hits->secondary_assays lead_candidates Lead Candidates for Further Optimization secondary_assays->lead_candidates

Caption: A typical workflow for high-throughput screening of quinoline libraries.

Logical Relationship: Structure-Activity Relationship (SAR) Study

The SAR study is a crucial process in medicinal chemistry to optimize the properties of a lead compound.

SAR_Workflow start {Lead Quinoline Compound | Biological Activity (IC50) & Properties (ADME/Tox)} design SAR Hypothesis Design of New Analogs (e.g., Modify Substituents at C4, C6, C7) start->design synthesis Chemical Synthesis Purification & Characterization design->synthesis testing Biological Evaluation In vitro & In vivo Assays synthesis->testing analysis {Data Analysis | Compare Activity & Properties | Refine SAR Hypothesis} testing->analysis analysis->design Iterate optimized Optimized Candidate analysis->optimized Favorable stop Stop (Unfavorable Profile) analysis->stop Unfavorable

Caption: Iterative cycle of a structure-activity relationship (SAR) study.

Conclusion

The reactivity of the quinoline ring is a well-defined yet highly tunable chemical system. A thorough understanding of the electronic effects of substituents and the regioselectivity of key reactions is paramount for the rational design of novel quinoline-based molecules. This guide provides a foundational understanding, practical experimental protocols, and illustrative workflows to empower researchers in their endeavors to harness the vast potential of the quinoline scaffold in drug discovery and materials science. The provided data and methodologies serve as a starting point for further exploration and innovation in this exciting field of chemistry.

References

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Historical Impact on Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a humble origin in coal tar to its current status as a privileged structure in a multitude of therapeutic agents, is a testament to the power of chemical synthesis and the relentless pursuit of new medicines. This in-depth technical guide explores the discovery and rich history of quinoline-based compounds, providing a comprehensive overview of their evolution as antimalarial, antibacterial, anticancer, and antiviral agents. This document details key historical milestones, presents quantitative data on the activity of significant derivatives, outlines seminal experimental protocols, and visualizes critical pathways and workflows.

From Aniline to Antibiotics: A Historical Perspective

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[1] However, it was the development of synthetic methodologies in the late 19th century that truly unlocked its medicinal potential. The Skraup synthesis, discovered in 1880, provided a robust method for producing quinoline from aniline, glycerol, and an oxidizing agent, paving the way for more extensive research into its derivatives.[2]

The first major therapeutic breakthrough for quinoline-based compounds came in the realm of infectious diseases. Quinine, a natural product extracted from the bark of the cinchona tree and used for centuries to treat malaria, contains a quinoline core.[1] This natural precedent spurred chemists to synthesize analogues with similar structures.[1] This endeavor led to the development of the synthetic 4-aminoquinoline, chloroquine, in the 1930s.[1][3] Chloroquine proved to be a highly effective and widely used antimalarial drug for many years.[1][3] Following the success of chloroquine, other quinoline-based antimalarials such as amodiaquine and primaquine were developed.[4]

The therapeutic utility of the quinoline scaffold was not limited to malaria. In 1962, the discovery of nalidixic acid, a quinolone antibiotic, marked the beginning of a new era in antibacterial chemotherapy.[5][6] While technically a naphthyridine, it is considered the precursor to all quinolone antibiotics.[7] The subsequent introduction of a fluorine atom into the quinoline ring system led to the development of the fluoroquinolones in the 1970s, including highly successful drugs like ciprofloxacin and levofloxacin.[5] These agents exhibited a broader spectrum of activity and improved pharmacokinetic properties.[5][8]

More recently, the versatility of the quinoline nucleus has been exploited in the development of anticancer and antiviral agents.[9][10][11] Researchers have designed and synthesized numerous quinoline derivatives that exhibit potent activity against a range of cancer cell lines and viruses by targeting specific enzymes and signaling pathways.[9][10][11]

Quantitative Analysis of Quinoline-Based Compounds

The following tables summarize key quantitative data for representative quinoline-based compounds across different therapeutic areas, providing a comparative overview of their biological activity.

Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
Quinine-~0.18[12]
ChloroquineNF54 (sensitive)<0.1[12]
ChloroquineK1 (resistant)>0.3[13]
Amodiaquine---
Primaquine---
Mefloquine---
Quinoline-Sulfonamide Hybrid3D7 (sensitive)0.01[13]
Quinoline-Sulfonamide HybridK1 (resistant)0.36[13]
4-Aminoquinoline-Pyrimidine HybridW2 (resistant)0.033[13]

Table 2: In Vitro Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indole Quinoline Hybrid (1)K562~5-11[4]
Indole Quinoline Hybrid (2)K562~5-11[4]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.0[14]
Quinoline-3-carboxamide furan-derivativeMCF-73.35[15]
Quinolyl-thienyl chalcone (31)HUVEC0.02178[15]

Table 3: In Vitro Antibacterial Activity of Quinolone Antibiotics

CompoundBacterial StrainMIC (µg/mL)Reference
Nalidixic AcidGram-negative enteric bacilli-[5]
CiprofloxacinPseudomonas aeruginosa~0.5 - 4[16]
Levofloxacin---
Moxifloxacin---
Pyrazolylvinyl quinoline derivative (12d)Pseudomonas aeruginosa0.019 (MIC₅₀)[16]
Azetidin-2-one fused 2-chloro-3-formyl quinoline derivativeStaphylococcus aureus MTCC 96- (Potent)[16]

Key Experimental Protocols

The synthesis of the quinoline core and its derivatives has been achieved through several named reactions. The following sections provide detailed methodologies for some of the most historically significant and widely used synthetic protocols.

Skraup Synthesis of Quinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[2]

Reaction: Aniline + Glycerol + Oxidizing Agent (e.g., Nitrobenzene) in the presence of Sulfuric Acid → Quinoline

Detailed Protocol (Representative):

  • Preparation of Reaction Mixture: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Addition of Oxidizing Agent: Slowly add nitrobenzene to the stirred mixture.

  • Heating: Gently heat the reaction mixture in an oil bath. The reaction is highly exothermic and requires careful temperature control.[17]

  • Reaction Monitoring: Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the mixture into a large volume of water and neutralize with a concentrated solution of sodium hydroxide.

  • Isolation: Isolate the crude quinoline by steam distillation.[17]

  • Purification: Separate the quinoline layer from the distillate and purify by fractional distillation.

Doebner-von Miller Reaction

This reaction provides a route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[18]

Reaction: Aniline + α,β-Unsaturated Carbonyl Compound in the presence of an Acid Catalyst → Substituted Quinoline

Detailed Protocol (Representative for 2-Methylquinoline):

  • Formation of Aniline Hydrochloride: In a round-bottom flask, prepare a solution of aniline hydrochloride by reacting aniline with aqueous hydrochloric acid.

  • Reaction with Aldehyde: To the aniline hydrochloride solution, add acetaldehyde. This is followed by the addition of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[1]

  • Heating and Cyclization: Heat the reaction mixture to induce an intermolecular aldol condensation of acetaldehyde to form crotonaldehyde, followed by a Michael addition of aniline. Subsequent intramolecular cyclization, dehydration, and oxidation yield the 2-methylquinoline.[1]

  • Isolation: The product, being steam-volatile, can be isolated from the reaction mixture by steam distillation.[1]

  • Purification: The organic layer from the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried and the solvent is removed to yield the purified 2-methylquinoline.[1]

Synthesis of Chloroquine

The synthesis of the iconic antimalarial drug chloroquine involves the condensation of 4,7-dichloroquinoline with a substituted diamine side chain.[19]

Reaction: 4,7-Dichloroquinoline + 4-N,N-diethylamino-1-methylbutylamine → Chloroquine

Detailed Protocol (Representative):

  • Reactant Mixture: In a suitable reaction vessel, combine 4,7-dichloroquinoline and 4-N,N-diethylamino-1-methylbutylamine.

  • Heating: Heat the reaction mixture at a high temperature (e.g., 180 °C).[19]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.

  • Work-up and Purification: Once the reaction is complete, the crude product is isolated and purified using appropriate techniques such as crystallization or chromatography to yield chloroquine.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of quinoline-based compounds.

Aniline Aniline QuinolineCore Quinoline Core Aniline->QuinolineCore Skraup Synthesis Glycerol Glycerol Glycerol->QuinolineCore OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) OxidizingAgent->QuinolineCore H2SO4 H₂SO₄ H2SO4->QuinolineCore

Caption: The Skraup synthesis for the formation of the quinoline core.

QuinolineDrug Quinoline-based Anticancer Agent GrowthFactorReceptor Growth Factor Receptor (e.g., EGFR, VEGFR) QuinolineDrug->GrowthFactorReceptor Inhibition Topoisomerase Topoisomerase QuinolineDrug->Topoisomerase Inhibition PI3K PI3K/Akt/mTOR Pathway GrowthFactorReceptor->PI3K RasRafMEK Ras/Raf/MEK Pathway GrowthFactorReceptor->RasRafMEK CellProliferation Cell Proliferation & Angiogenesis PI3K->CellProliferation RasRafMEK->CellProliferation Apoptosis Apoptosis CellProliferation->Apoptosis DNA DNA Damage Topoisomerase->DNA DNA->Apoptosis

Caption: Simplified signaling pathways targeted by quinoline-based anticancer agents.

Start Design & Synthesis of Quinoline Derivatives InSilico In Silico Screening (ADMET Prediction) Start->InSilico InVitro In Vitro Assays (Cytotoxicity, Target Engagement) InSilico->InVitro LeadOptimization Lead Optimization (SAR Studies) InVitro->LeadOptimization LeadOptimization->InVitro InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Safety and Handling of Chlorinated Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for chlorinated quinoline derivatives, a class of compounds with significant applications in pharmaceutical research and development. Given their potential for cytotoxicity and other hazardous properties, a thorough understanding of their safe handling, potential toxicity, and proper disposal is paramount for ensuring laboratory safety and environmental protection. This document summarizes key toxicological data, outlines detailed experimental protocols, and provides visual workflows and signaling pathways to facilitate a comprehensive understanding of the safety considerations associated with these compounds.

Hazard Identification and Toxicological Profile

Chlorinated quinoline derivatives exhibit a range of toxicological effects, with the position and number of chlorine atoms on the quinoline ring influencing their reactivity and biological impact. The parent compound, quinoline, is classified as a possible human carcinogen and is known to be mutagenic.[1][2] Chlorination can further modify these properties, often enhancing the cytotoxic and hazardous nature of the molecule.

Acute and Chronic Toxicity

Acute toxicity data for chlorinated quinoline derivatives is limited in the public domain. However, data for related compounds such as chloroquine indicate a narrow therapeutic window, with significant toxicity observed at higher doses.[3] Ingestion of even small amounts can be fatal, particularly in children.[4] Chronic exposure to certain quinoline derivatives has been associated with irreversible retinal damage.[5]

Table 1: Acute Toxicity Data for Quinoline and Selected Derivatives

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
QuinolineRatOral262 - 460
QuinolineRatDermal1377
QuinolineRabbitDermal590
ChloroquineRatOral330[6]
Chloroquine PhosphateRatOral623[5][7]
Chloroquine PhosphateMouseOral500[5][7]
Chloroquine PhosphateMouseIntraperitoneal68[8][9]
Chloroquine PhosphateMouseSubcutaneous200[8][9]
4,7-DichloroquinolineMouseSubcutaneous (LDLo)80[10]

LDLo (Lowest published lethal dose)

Cytotoxicity

Many chlorinated quinoline derivatives have been investigated for their anticancer properties and, as such, exhibit significant cytotoxicity against various cancer cell lines. This inherent cytotoxicity necessitates their handling as hazardous compounds in a laboratory setting.

Table 2: In Vitro Cytotoxicity (IC50/GI50) of Selected Chlorinated Quinoline Derivatives

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)Not specified, more potent than chloroquine
ChloroquineMDA-MB-468 (Breast Cancer)~24.36
ChloroquineMCF-7 (Breast Cancer)20.72
4-Aminoquinoline derivative with 7-chloro substitutionMDA-MB-468 (Breast Cancer)7.35 - 8.73
4-Aminoquinoline derivative with 7-chloro substitutionMCF-7 (Breast Cancer)8.22
HTI 21 (a 4-substituted quinoline)VariousHigh cytotoxicity[1]
HTI 22 (a 4-substituted quinoline)VariousHigh cytotoxicity[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to their hazardous nature, all handling of chlorinated quinoline derivatives should be conducted in a controlled environment by trained personnel.

Engineering Controls
  • Fume Hood: All work with solid or volatile chlorinated quinoline derivatives should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling these compounds:

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[11]

  • Gloves: Double gloving with nitrile gloves is recommended. Gloves should be inspected for tears or punctures before use and changed frequently.[11]

  • Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn and laundered separately from other clothing.

  • Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.

PPE_For_Chlorinated_Quinolines cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical Safety Goggles + Face Shield Hand_Protection Double Nitrile Gloves Chlorinated_Quinoline Chlorinated Quinoline Derivative Hand_Protection->Chlorinated_Quinoline handles Body_Protection Disposable Lab Coat Respiratory_Protection Respirator (as needed) Researcher Researcher Researcher->Eye_Protection wears Researcher->Hand_Protection wears Researcher->Body_Protection wears Researcher->Respiratory_Protection wears

Personal Protective Equipment for Handling Chlorinated Quinolines.

Experimental Protocols

Strict adherence to established protocols is crucial for both safety and the generation of reliable experimental data.

General Laboratory Practices
  • Designated Area: Designate a specific area within the laboratory for working with chlorinated quinoline derivatives.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling these compounds.[4]

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.[3][12]

Synthesis of 4,7-Dichloroquinoline

The following is a representative protocol for the synthesis of 4,7-dichloroquinoline, a common intermediate. This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate PPE.

Procedure: [13][14][15]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add 4-hydroxy-7-chloroquinoline (40g).

  • Chlorination: Under constant stirring, add phosphorus oxychloride (120 ml).

  • Reflux: Heat the mixture to reflux for 1-2 hours until the reaction is complete.

  • Work-up:

    • Cool the reaction mixture and carefully remove the excess phosphorus oxychloride under reduced pressure.

    • Slowly and cautiously add the resulting black oil to ice water with vigorous stirring.

    • Neutralize the solution to a pH of 7-9 with a sodium bicarbonate solution.

  • Isolation and Purification:

    • Filter the resulting precipitate and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 4,7-dichloroquinoline.

Synthesis_Workflow Start Start Reactants 4-hydroxy-7-chloroquinoline + Phosphorus Oxychloride Start->Reactants Reflux Reflux (1-2 hours) Reactants->Reflux Workup Quench with Ice Water & Neutralize with NaHCO3 Reflux->Workup Isolation Filter and Wash Precipitate Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product 4,7-Dichloroquinoline Purification->Product

Workflow for the Synthesis of 4,7-Dichloroquinoline.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: [16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated quinoline derivative and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with Chlorinated Quinoline Derivative Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow of the MTT Cytotoxicity Assay.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated quinoline derivatives can be attributed to several mechanisms, including the induction of oxidative stress, apoptosis, and interference with cellular signaling pathways. Chloroquine, a prominent member of this class, is known to accumulate in lysosomes and inhibit autophagy.[4]

Induction of Apoptosis and Oxidative Stress

Some quinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1][11]

Apoptosis_Signaling_Pathway Chlorinated_Quinoline Chlorinated Quinoline Derivative ROS_Generation Reactive Oxygen Species (ROS) Generation Chlorinated_Quinoline->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified Apoptosis Pathway Induced by Quinoline Derivatives.
Interference with NF-κB Signaling

Chloroquine has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of p47, a negative regulator of this pathway. This inhibition can lead to the induction of apoptosis in certain cancer cells.[18][19]

NFkB_Signaling_Pathway Chloroquine Chloroquine Autophagy Autophagy Chloroquine->Autophagy p47_Degradation p47 Degradation Autophagy->p47_Degradation NFkB_Activation NF-κB Activation p47_Degradation->NFkB_Activation Cell_Survival Cell Survival NFkB_Activation->Cell_Survival

Inhibition of NF-κB Signaling by Chloroquine.

Waste Disposal and Decontamination

Proper disposal of chlorinated quinoline derivatives and contaminated materials is critical to prevent environmental contamination and exposure to personnel.

Waste Segregation and Disposal
  • Cytotoxic Waste: All materials contaminated with chlorinated quinoline derivatives, including glassware, PPE, and absorbent materials, should be segregated as cytotoxic waste.[20]

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Disposal Route: Cytotoxic waste should be disposed of through a licensed hazardous waste disposal service, typically via incineration.

Spill Management

In the event of a spill, the following procedure should be followed:[3][12][21]

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Containment: For liquid spills, contain the spill using absorbent materials. For solid spills, carefully cover with a damp cloth to avoid generating dust.

  • Cleanup:

    • Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a designated hazardous waste container.

    • Solids: Carefully sweep the material into a hazardous waste container.

  • Decontamination:

    • Clean the spill area with a detergent solution, followed by a rinse with water.

    • For chemical decontamination, a freshly prepared 10% bleach solution can be used, followed by neutralization with a 1% sodium thiosulfate solution.[21] Always test this on a small, inconspicuous area first.

  • Waste Disposal: Dispose of all contaminated materials as cytotoxic waste.

Chemical Degradation

For the degradation of chlorinated quinoline waste in a laboratory setting, several advanced oxidation processes have been investigated, including photodegradation and electrochemical oxidation.[16][22][23][24] These methods can effectively break down the chlorinated heterocyclic ring structure. For routine laboratory decontamination of liquid waste containing bleach, neutralization with sodium thiosulfate is a common practice.[25]

Protocol for Neutralization of Chlorinated Waste with Sodium Thiosulfate: [25]

  • Prepare Neutralizing Solution: Prepare a solution of sodium thiosulfate in water.

  • Neutralization: Under a fume hood, slowly add the sodium thiosulfate solution to the chlorinated waste with stirring.

  • Check for Completion: Test for the absence of active chlorine using potassium iodide-starch paper.

  • pH Adjustment: Adjust the pH of the neutralized solution to between 6 and 8 before disposal according to local regulations.

Conclusion

Chlorinated quinoline derivatives are a class of compounds with significant potential in drug discovery, but they also present considerable health and safety risks. This guide has provided a comprehensive overview of the necessary precautions for their safe handling, including the use of appropriate engineering controls and personal protective equipment. Detailed experimental protocols for synthesis and cytotoxicity assessment have been outlined to ensure both personnel safety and data integrity. Furthermore, an understanding of the mechanisms of toxicity and proper waste disposal procedures is essential for mitigating the risks associated with these potent compounds. By adhering to these guidelines, researchers can work safely and responsibly with chlorinated quinoline derivatives, advancing scientific knowledge while prioritizing a culture of safety in the laboratory.

References

A Theoretical Exploration of the Electronic Structure of 4-Chloro-2-methoxy-6-methylquinoline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Understanding the electronic structure of these compounds is pivotal for the rational design of new therapeutic agents. This technical guide outlines a comprehensive theoretical approach for the characterization of the electronic structure of 4-Chloro-2-methoxy-6-methylquinoline. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate key molecular properties, including geometric parameters, vibrational spectra, and electronic transitions. This document details the computational methodologies, presents anticipated quantitative data in a structured format, and provides visual representations of the computational workflow and key electronic concepts.

Introduction

This compound is a substituted quinoline derivative. The introduction of chloro, methoxy, and methyl groups to the quinoline core is expected to modulate its electronic properties and, consequently, its biological activity. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful and cost-effective means to investigate these properties at the molecular level. Such studies can predict the molecular geometry, vibrational frequencies, and the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and potential intermolecular interactions of the molecule.

This whitepaper presents a standardized protocol for the theoretical investigation of the electronic structure of this compound, based on established computational methods for similar quinoline derivatives.[1][2][3][4][5]

Computational Methodology

The following section details the proposed computational protocol for the analysis of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. This is typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such calculations.[2][3][4]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[1][3][4]

  • Software: The calculations can be performed using software packages like Gaussian.[2]

  • Environment: The geometry optimization is typically carried out in the gas phase (in vacuo) to represent an isolated molecule.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy.[1][5]

Electronic Structure Analysis

Several analyses are conducted to probe the electronic properties of the molecule:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds. It also gives information about charge transfer and delocalization within the molecule.[4][7]

  • Molecular Electrostatic Potential (MEP): The MEP map is plotted on the electron density surface to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of chemical reactivity.[3]

  • Time-Dependent DFT (TD-DFT): To understand the electronic transitions, TD-DFT calculations are performed to predict the UV-Vis absorption spectra, including excitation energies and oscillator strengths.[1][8]

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the proposed computational study. The values are hypothetical and based on typical results for similar quinoline derivatives.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Length (Å)C2-N11.315
C4-Cl1.740
C6-C111.510
C2-O11.360
O1-C121.430
Bond Angle (°)C3-C4-C9120.5
C5-C6-C7119.8
N1-C2-C3123.0
Dihedral Angle (°)C3-C4-C9-C80.0
Table 2: Calculated Vibrational Frequencies
ModeAssignmentCalculated Frequency (cm⁻¹)
ν1C-H stretch (aromatic)3100-3000
ν2C-H stretch (methyl)2980
ν3C=N stretch1620
ν4C=C stretch (aromatic)1580
ν5C-O stretch1250
ν6C-Cl stretch750
Table 3: Electronic Properties
PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Energy Gap (ΔE)4.70
Ionization Potential6.50
Electron Affinity1.80

Visualizations

Visual representations are crucial for interpreting the results of computational studies. The following diagrams, generated using the DOT language, illustrate the computational workflow and key concepts in electronic structure theory.

Computational_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Electronic Structure Analysis cluster_tddft Excited State Calculations mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation (UV-Vis Spectra) geom_opt->td_dft nbo NBO Analysis freq_calc->nbo fmo HOMO-LUMO Analysis freq_calc->fmo mep MEP Analysis freq_calc->mep FMO_Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (ΔE) (UV-Vis Absorption) E_label Energy

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-2-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-6-methylquinoline is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of diverse functionalities, including amino, alkoxy, and thioether groups, which are crucial for modulating the pharmacological properties of quinoline-based compounds. These derivatives are of significant interest in drug discovery, with applications as kinase inhibitors, antimalarial agents, and anticancer therapeutics.[1][2]

This document provides detailed protocols for the nucleophilic substitution on this compound using various methodologies, including conventional heating, microwave-assisted synthesis, and palladium-catalyzed Buchwald-Hartwig amination.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloro group at the C4 position by a nucleophile (Nu-H), as depicted in the following scheme:

start This compound conditions Reaction Conditions (Heat, Microwave, or Pd-catalyst) start->conditions nucleophile + Nu-H product 4-Nu-2-methoxy-6-methylquinoline conditions->product

Caption: General scheme of nucleophilic substitution on this compound.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. The data is compiled from analogous reactions on similar 4-chloroquinoline scaffolds.[1][3]

Nucleophile (Nu-H)MethodSolventBaseTemperature (°C)TimeYield (%)
Amines
AnilineConventional HeatingIsopropanol-Reflux5-12 h75-90
MorpholineConventional HeatingEthanolK₂CO₃Reflux4-8 h80-95
BenzylamineMicrowaveDMF-15015-30 min85-95
Alcohols
Sodium MethoxideConventional HeatingMethanol-Reflux2-4 h80-95
PhenolConventional HeatingDMFK₂CO₃1006-12 h70-85
Thiols
ThiophenolConventional HeatingDMFK₂CO₃803-6 h85-95

Experimental Protocols

Protocol 1: Conventional Heating for Amination

This protocol describes a general procedure for the reaction of this compound with an amine using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Solvent (e.g., Isopropanol, Ethanol, DMF)

  • Base (e.g., K₂CO₃, Et₃N, if necessary)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and the chosen amine.

  • Add the appropriate solvent to dissolve the reactants. If required, add a base.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis with Amines

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (1.5 eq)

  • Solvent (e.g., DMF, NMP, or solvent-free)

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and the desired amine.

  • Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This advanced protocol is suitable for a wide range of amines and can often be performed under milder conditions than traditional SNAr.[4][5][6]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the nucleophilic substitution on this compound.

start Start: Reactant Preparation reaction Reaction Setup (Conventional, Microwave, or Pd-catalyzed) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Filtration) monitoring->workup purification Purification (Recrystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end quinoline_N Quinoline Nitrogen (Electron-withdrawing) C4_position C4 Position (Electron-deficient) quinoline_N->C4_position activates attack Nucleophilic Attack C4_position->attack is attacked by nucleophile Nucleophile (Electron-rich) nucleophile->attack product Substituted Product attack->product leads to

References

Application of 4-Chloro-2-methoxy-6-methylquinoline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, particularly in the realm of oncology. Among the vast array of quinoline derivatives, 4-Chloro-2-methoxy-6-methylquinoline and its analogues serve as critical intermediates in the synthesis of potent kinase inhibitors. These inhibitors are pivotal in the development of targeted cancer therapies due to their ability to modulate key signaling pathways implicated in cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the application of this compound, with a specific focus on its nitrated derivative, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, as a precursor for inhibitors of the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of drug discovery.

Key Applications and Target Pathways

Derivatives of this compound are instrumental in the synthesis of a variety of kinase inhibitors. A significant application involves the use of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline as a key intermediate for crafting inhibitors that target the PI3K/Akt/mTOR pathway .[1] This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a frequent event in many human cancers.[1] By targeting crucial nodes within this pathway, such as PI3K and mTOR, the synthesized inhibitors can effectively impede tumor progression.

Other structurally related chloro-methoxy-quinoline derivatives have also been employed in the development of inhibitors for other important cancer-related kinases:

  • c-Met Inhibitors : 4-Chloro-6,7-dimethoxyquinoline is a precursor for inhibitors targeting the c-Met receptor tyrosine kinase, which is involved in cell proliferation and motility.

  • VEGFR Inhibitors : Methyl 4-chloro-7-methoxyquinoline-6-carboxylate serves as a building block for inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.

The versatility of the chloro-quinoline core allows for its modification to achieve desired potency and selectivity against a range of kinase targets.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activities of representative quinoline-based kinase inhibitors. While specific data for compounds directly derived from this compound is not extensively available in the public domain, the data for structurally related compounds highlight the potential of this chemical class.

Compound ClassTarget Kinase(s)IC50 / Ki ValuesCell Line(s)Reference
Quinazoline DerivativesPI3KδIC50: VariesVaries[2]
4-Aryl quinazolinesPI3KδVariesVaries[3]
4-Aminoquinoline DerivativesRIPK2IC50: 5.1 ± 1.6 nM (Compound 14)Varies[4]
Morpholine-Substituted TetrahydroquinolinesmTORVariesLung and Breast Cancer Cell Lines[5]
Quinoline-based compoundsc-MetIC50: 0.59 nM - 1.86 nMA549, H460, HT-29, etc.[6]
Quinoline ether derivativesPDGFRα, PDGFRβLow nanomolarVaries[6]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from chloro-quinoline precursors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

This protocol describes the synthesis of the key intermediate, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, from 4-methoxyaniline.[1]

Materials:

  • 4-methoxyaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid

  • Propionic acid

  • Nitric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cyclization: React 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid at 170°C for 1 hour to yield 6-methoxy-2-methylquinolin-4-ol.

  • Nitrification: Treat the product from step 1 with a mixture of nitric acid and propionic acid at 125°C for 2 hours to obtain 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

  • Chlorination: React the nitrated quinolinol with phosphorus oxychloride in the presence of N,N-Dimethylformamide at 110°C for 1 hour to yield the final product, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography. The structure of the product should be confirmed by ¹H NMR and MS.[1]

Protocol 2: General Synthesis of 4-Anilinoquinoline Derivatives

This protocol outlines a general method for the synthesis of 4-anilinoquinoline derivatives from 4-chloroquinoline intermediates via a nucleophilic aromatic substitution (SNA_r) reaction.

Materials:

  • 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (or other 4-chloroquinoline derivative)

  • Substituted aniline

  • Solvent (e.g., isopropanol, ethanol, or DMF)

  • Acid catalyst (e.g., HCl, optional)

Procedure:

  • Dissolve the 4-chloroquinoline derivative in the chosen solvent.

  • Add an equimolar amount or a slight excess of the substituted aniline to the solution.

  • If necessary, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Recombinant target kinase (e.g., PI3K, mTOR)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Positive control inhibitor

  • Kinase activity detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds and the positive control in DMSO.

  • In a microplate, add the assay buffer, substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS, Penicillin-Streptomycin)

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (DMSO-treated) cells and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors.

Experimental_Workflow Start Start: Design of Quinoline Derivatives Synthesis Synthesis of 4-Chloroquinoline Intermediate (Protocol 1) Start->Synthesis Coupling Coupling with Amines (Protocol 2) Synthesis->Coupling Purification Purification & Characterization (TLC, Chromatography, NMR, MS) Coupling->Purification Kinase_Assay In Vitro Kinase Assay (Protocol 3) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT Assay - Protocol 4) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Start Iterative Design End Lead Optimization SAR->End

Caption: A general workflow for kinase inhibitor synthesis and evaluation.

Conclusion

This compound and its derivatives, particularly its nitrated form, are valuable precursors in the synthesis of kinase inhibitors with significant potential in cancer therapy. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinoline-based compounds and evaluate their biological activity against key oncogenic kinases. The continued investigation into this class of compounds is crucial for the development of next-generation targeted therapeutics.

References

Application of 4-Chloro-2-methoxy-6-methylquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-Chloro-2-methoxy-6-methylquinoline serves as a crucial intermediate in the synthesis of a novel class of anticancer agents, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. Consequently, the development of inhibitors targeting this pathway is a significant focus in modern oncology.

While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated potent anticancer activities. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. By modifying the 4-chloro position with various amine or other functional groups, a library of compounds can be generated for screening as potential PI3K/mTOR inhibitors. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of these enzymes, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.

The general workflow for utilizing this compound in anticancer drug discovery involves a multi-step process. It begins with the chemical synthesis of the quinoline core, followed by the derivatization at the 4-position to create a library of new chemical entities. These derivatives are then subjected to in vitro screening, initially through cytotoxicity assays like the MTT assay to determine their general anticancer activity against various cancer cell lines. Promising candidates are further evaluated in more specific enzyme inhibition assays to confirm their activity against PI3K and/or mTOR. Subsequent steps involve detailed mechanistic studies, including Western blot analysis to probe the effect on downstream signaling proteins, and eventually in vivo studies in animal models to assess efficacy and safety.

Data Presentation

While specific quantitative anticancer data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of structurally related quinoline derivatives that target the PI3K/Akt/mTOR pathway or exhibit general cytotoxicity against cancer cell lines. This data provides a valuable benchmark for the potency of this class of compounds.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Quinoline Derivative 1 HCT116 (Colon)Cytotoxicity97.38
Quinoline Derivative 2 HCT116 (Colon)Cytotoxicity113.2
Quinoline-Chalcone 14g K-562 (Leukemia)Cytotoxicity0.622
Quinoline-Chalcone 14g HCT-116 (Colon)Cytotoxicity1.81
Pyrimidodiazepine 16c Various (NCI-60 panel)CytotoxicityPotent (10-fold > Doxorubicin)
4-Anilinoquinoline 1f HeLa (Cervical)CytotoxicityBetter than Gefitinib
4-Anilinoquinoline 2i BGC823 (Gastric)CytotoxicityBetter than Gefitinib
DW-8 HCT116 (Colon)Cytotoxicity8.50
DW-8 HT29 (Colon)Cytotoxicity5.80
DW-8 SW620 (Colon)Cytotoxicity6.15

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_screening In Vitro Screening Workflow 4-Methoxyaniline 4-Methoxyaniline Cyclization Cyclization 4-Methoxyaniline->Cyclization 6-Methoxy-2-methylquinolin-4-ol 6-Methoxy-2-methylquinolin-4-ol Cyclization->6-Methoxy-2-methylquinolin-4-ol Chlorination Chlorination 6-Methoxy-2-methylquinolin-4-ol->Chlorination This compound This compound Chlorination->this compound Derivatization Derivatization This compound->Derivatization Derivative_Library Derivative Library Derivatization->Derivative_Library Derivative_Library_Screen Derivative Library MTT_Assay MTT Cytotoxicity Assay Derivative_Library_Screen->MTT_Assay Hit_Compounds Hit Compounds MTT_Assay->Hit_Compounds PI3K_mTOR_Assay PI3K/mTOR Kinase Assay Hit_Compounds->PI3K_mTOR_Assay Confirmed_Hits Confirmed Hits PI3K_mTOR_Assay->Confirmed_Hits

Caption: Experimental workflow from synthesis to in vitro screening.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Quinoline_Derivative This compound Derivative Quinoline_Derivative->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-methoxy-6-methylquinoline Derivatives

This protocol describes a general method for the synthesis of 4-amino-2-methoxy-6-methylquinoline derivatives from the 4-chloro intermediate.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-amino-2-methoxy-6-methylquinoline derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized quinoline derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in the culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: PI3K/mTOR Kinase Inhibition Assay (General)

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of the compounds against PI3K and/or mTOR. Specific assay kits and formats (e.g., HTRF, luminescence-based) are commercially available and their specific protocols should be followed.

Materials:

  • Recombinant human PI3K and/or mTOR enzyme

  • Substrate (e.g., PIP₂ for PI3K)

  • ATP

  • Assay buffer

  • Synthesized quinoline derivatives

  • Detection reagents (specific to the assay format, e.g., labeled antibody, luciferase/luciferin)

  • Microplate reader compatible with the detection method

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate, add the test compounds, the kinase, and the substrate according to the manufacturer's instructions.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents.

    • Incubate as required for signal development.

    • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

References

Synthesis of Novel Bioactive Compounds from 4-Chloro-2-methoxy-6-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from 4-Chloro-2-methoxy-6-methylquinoline. This versatile scaffold serves as a key starting material for the generation of diverse chemical entities with potential therapeutic applications, particularly in the field of oncology. The protocols outlined herein focus on two primary synthetic strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling. These methods allow for the introduction of various functionalities at the C4-position of the quinoline ring, a critical modification for tuning biological activity.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] The specific starting material, this compound, offers a reactive handle at the C4 position due to the electron-withdrawing nature of the quinoline nitrogen and the good leaving group ability of the chloro substituent. This facilitates the synthesis of a wide array of derivatives. This document will detail the synthesis of two classes of novel compounds: 4-anilino-2-methoxy-6-methylquinolines and 4-aryl-2-methoxy-6-methylquinolines, and provide protocols for their biological evaluation as potential anticancer agents.

Data Presentation

Table 1: Synthesis of 4-Anilino-2-methoxy-6-methylquinoline Derivatives
Compound IDAniline DerivativeReaction Time (h)Yield (%)
1a Aniline1285
1b 4-Fluoroaniline1288
1c 4-Methoxyaniline1092
1d 3-Aminophenol1482
Table 2: Synthesis of 4-Aryl-2-methoxy-6-methylquinoline Derivatives via Suzuki Coupling
Compound IDArylboronic AcidBaseYield (%)
2a Phenylboronic acidK₂CO₃78
2b 4-Methoxyphenylboronic acidK₂CO₃85
2c 3-Fluorophenylboronic acidCs₂CO₃75
2d Thiophene-2-boronic acidK₂CO₃68
Table 3: In Vitro Cytotoxicity of Synthesized Compounds against Human Cancer Cell Lines (IC₅₀ in µM)
Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a 15.2 ± 1.321.5 ± 2.118.9 ± 1.8
1b 8.7 ± 0.912.3 ± 1.110.5 ± 1.0
1c 5.4 ± 0.67.9 ± 0.86.8 ± 0.7
2a 25.8 ± 2.530.1 ± 3.228.4 ± 2.9
2b 12.1 ± 1.115.6 ± 1.414.2 ± 1.3
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Note: The biological activity data presented are representative examples based on studies of structurally similar quinoline derivatives and should be confirmed by experimental validation for the specific compounds synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-2-methoxy-6-methylquinoline Derivatives (General Procedure)

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)

  • Isopropanol or other suitable high-boiling solvent

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired substituted aniline (1.2 eq), and isopropanol (10 mL/mmol of quinoline).

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Heat the reaction mixture to reflux with stirring for 10-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 4-anilino-2-methoxy-6-methylquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Aryl-2-methoxy-6-methylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add Palladium(II) acetate (0.05 eq) and Triphenylphosphine (0.1 eq).

  • Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the pure 4-aryl-2-methoxy-6-methylquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in a complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Synthetic and Signaling Pathways

Synthesis_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling start This compound snar_reagents Aniline Derivatives Isopropanol, HCl (cat.) start->snar_reagents Reaction suzuki_reagents Arylboronic Acids Pd(OAc)₂, PPh₃, Base start->suzuki_reagents Reaction snar_product 4-Anilino-2-methoxy-6-methylquinoline Derivatives snar_reagents->snar_product Yields suzuki_product 4-Aryl-2-methoxy-6-methylquinoline Derivatives suzuki_reagents->suzuki_product Yields

Caption: Synthetic workflow for the generation of novel bioactive compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5]

Experimental_Workflow synthesis Synthesis of Quinoline Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity ic50 IC₅₀ Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) ic50->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General experimental workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the C-N Cross-Coupling of 4-Chloro-2-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 4-Chloro-2-methoxy-6-methylquinoline with various amine nucleophiles. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 4-aminoquinoline derivatives, a scaffold present in numerous biologically active molecules, including kinase inhibitors.

Introduction

The quinoline core is a privileged structure in drug discovery, and its derivatives have shown a wide range of pharmacological activities. Specifically, 4-aminoquinoline derivatives are crucial pharmacophores for developing inhibitors of key signaling proteins such as Receptor-Interacting Protein Kinase 2 (RIPK2) and Cyclin G Associated Kinase (GAK).[1][2] The Buchwald-Hartwig amination offers a versatile and efficient method for forging the critical C-N bond, enabling access to diverse libraries of these compounds for screening and development.[3]

The general transformation is depicted below:

Scheme 1: General C-N cross-coupling of this compound.

Experimental Protocols

This section details a generalized protocol for the Buchwald-Hartwig amination of this compound. The conditions are based on established procedures for structurally similar 4-chloroquinoline derivatives.[1][4]

Protocol 1: General Procedure for C-N Cross-Coupling with Aryl Amines

Materials:

  • This compound (1.0 eq)

  • Amine (Aryl or Heteroaryl) (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine coupling partner to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and place the reaction mixture in a pre-heated oil bath at 80-110 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-2-methoxy-6-methylquinoline derivative.

Experimental Workflow Diagram

G Experimental Workflow for C-N Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add Pd Catalyst, Ligand, & Base to Schlenk Tube prep_reagents 2. Add this compound & Amine prep_vessel->prep_reagents prep_solvent 3. Add Anhydrous Solvent prep_reagents->prep_solvent react_heat 4. Heat at 80-110°C with Vigorous Stirring prep_solvent->react_heat Seal under Inert Gas react_monitor 5. Monitor by TLC/LC-MS react_heat->react_monitor workup_cool 6. Cool to Room Temperature react_monitor->workup_cool Reaction Complete workup_extract 7. Dilute & Perform Aqueous Extraction workup_cool->workup_extract workup_dry 8. Dry & Concentrate workup_extract->workup_dry purify 9. Purify by Column Chromatography workup_dry->purify end end purify->end Final Product

Caption: A step-by-step workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the C-N coupling of a closely related substrate, 6-bromo-4-chloroquinoline , with various anilines.[1] This data serves as a strong predictive model for the target reaction.

EntryAmine Partner (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Aniline (1.1)---t-BuOH80484.3
23,4,5-Trimethoxyaniline (1.1)---t-BuOH80486.0
3Pyridin-4-amine (1.0)--NaH (1.2)DMF40-41.4

Note: The reactions in entries 1 and 2 were conducted using a simplified procedure where the reagents were heated directly in tert-butanol without a specified palladium catalyst/ligand system, suggesting a potential for nucleophilic aromatic substitution or catalysis by trace metals. Entry 3 utilized sodium hydride as the base in DMF.

The following table provides data for the palladium-catalyzed monoamination of 4,8-dichloroquinoline , demonstrating the feasibility of selective C-N coupling at the C4 position.[4]

EntryAmine Partner (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTime (h)Yield (%)
4Adamantan-1-amine (1.0)Pd(dba)₂ (4)BINAP (4.5)tBuONa (1.5)Dioxane1567
5N-Methyladamantan-1-amine (1.0)Pd(dba)₂ (8)DavePhos (9)tBuONa (1.5)Dioxane684

Application in Drug Development: Targeting Kinase Signaling Pathways

4-Aminoquinoline derivatives are potent modulators of various protein kinases, making them highly valuable in drug development, particularly in oncology and immunology.

Inhibition of RIPK2 Signaling Pathway

Derivatives of 4-aminoquinoline have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a critical mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[3] Inhibition of RIPK2 can dampen the inflammatory response, which is a therapeutic strategy for autoimmune diseases.

The diagram below illustrates the role of a 4-aminoquinoline inhibitor in the NOD2/RIPK2 signaling cascade.

G Inhibition of the RIPK2 Signaling Pathway cluster_pathway Cellular Signaling cluster_inhibition Pharmacological Intervention MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 Binds to RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB Activation IKK->NFkB Activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Inhibitor 4-Amino-2-methoxy- 6-methylquinoline Derivative Inhibitor->RIPK2 Inhibits

Caption: A 4-aminoquinoline derivative blocks the RIPK2 kinase, interrupting the inflammatory cascade.

References

Application Notes and Protocols: 4-Chloro-2-methoxy-6-methylquinoline as a Precursor for PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form key interactions within the kinase hinge region. 4-Chloro-2-methoxy-6-methylquinoline is a versatile precursor for the synthesis of novel PI3K/mTOR inhibitors. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores to modulate potency and selectivity. This document provides detailed application notes and protocols for the synthesis and evaluation of PI3K/mTOR inhibitors derived from this quinoline core.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes critical for cell growth and survival.[1]

Diagram 1: Simplified PI3K/mTOR Signaling Pathway.

Synthesis of PI3K/mTOR Inhibitors from this compound

The synthesis of PI3K/mTOR inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position. This allows for the introduction of a variety of amine-containing side chains, which can be designed to interact with key residues in the ATP-binding pocket of PI3K and mTOR.

General Synthetic Workflow

The general workflow for the synthesis and evaluation of these inhibitors is outlined below. It begins with the synthesis of the this compound precursor, followed by the crucial nucleophilic substitution step to introduce the desired side chain. The resulting compounds are then purified and subjected to a series of biological assays to determine their potency and selectivity.

Synthesis_Workflow Start Starting Materials (e.g., 4-hydroxy-2-methoxy- 6-methylquinoline) Chlorination Chlorination Start->Chlorination Precursor 4-Chloro-2-methoxy- 6-methylquinoline Chlorination->Precursor SNAr Nucleophilic Aromatic Substitution (SNAr) with R-NH2 Precursor->SNAr Inhibitor Quinoline-based PI3K/mTOR Inhibitor SNAr->Inhibitor Purification Purification (e.g., Chromatography) Inhibitor->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay

Diagram 2: General Synthetic and Evaluation Workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes a plausible method for the synthesis of the precursor, adapted from procedures for similar quinoline derivatives.

Materials:

  • 4-hydroxy-2-methoxy-6-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 4-hydroxy-2-methoxy-6-methylquinoline (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of a 4-Aminoquinoline-based Inhibitor via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of a potential PI3K/mTOR inhibitor from the chloro-quinoline precursor.

Materials:

  • This compound

  • Desired amine (R-NH₂) (e.g., a substituted aniline or heterocyclic amine)

  • Solvent (e.g., isopropanol, N,N-dimethylformamide)

  • Base (e.g., diisopropylethylamine - DIPEA) (optional)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents).

  • If the amine salt is used or if the amine is not a strong enough nucleophile, add a non-nucleophilic base like DIPEA (2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 4-aminoquinoline derivative.

Protocol 3: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the inhibitory activity of the synthesized compounds against the PI3Kα isoform.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human PI3Kα enzyme

  • PI3K reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.

  • Prepare a mixture of the PI3Kα enzyme and lipid substrate in the reaction buffer. Add 4 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vitro mTOR Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity against mTOR.

Materials:

  • Synthesized inhibitor compounds

  • Active mTORC1 complex (immunoprecipitated from cell lysates)

  • mTOR kinase assay buffer

  • Substrate (e.g., purified GST-4E-BP1)

  • ATP ([γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection)

  • SDS-PAGE and Western blotting reagents or scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microcentrifuge tube, pre-incubate the active mTORC1 complex with the inhibitor or vehicle (DMSO) for 20 minutes on ice.

  • Initiate the kinase reaction by adding the mTOR assay start buffer containing the substrate and ATP.

  • Incubate the reaction at 30°C for 30-60 minutes with shaking.

  • Stop the reaction by adding 4x SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Detect the phosphorylated substrate by autoradiography (if using [γ-³²P]ATP) or by Western blotting with a phospho-specific antibody.

  • Quantify the band intensities to determine the percent inhibition and calculate the IC₅₀ value.

Protocol 5: Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the synthesized inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitors (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Data Presentation

The following tables present representative data for quinoline-based PI3K/mTOR inhibitors, demonstrating the type of quantitative information that should be generated and organized. Note: The specific compounds listed are examples from the literature of quinoline-based inhibitors and are not necessarily derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinoline-based PI3K/mTOR Inhibitors

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
15a 1.61.80.421.352.6
15b 7.93.545.90-116
15c 2.802.43---
15d 0.933.67---
BEZ235 4.0757.05.06.0

Data adapted from related studies on 3-amidoquinoline derivatives.[2]

Table 2: Anti-proliferative Activity of Representative Quinoline-based PI3K/mTOR Inhibitors

Compound IDHCT116 IC₅₀ (µM)PC3 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
15a 0.901.16--
15b 3.414.46--
15j 0.965.05--
15k 1.396.70--
BEZ235 0.010.010.020.01

Data adapted from related studies on 3-amidoquinoline derivatives.[2]

Conclusion

This compound is a valuable and versatile precursor for the development of novel PI3K/mTOR pathway inhibitors. The synthetic accessibility of the 4-position to nucleophilic substitution allows for the creation of diverse chemical libraries. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and biological evaluation of these compounds. The systematic application of these methods will enable researchers to identify and optimize potent and selective PI3K/mTOR inhibitors with the potential for further development as anticancer therapeutics.

References

Application Notes and Protocols for the Functionalization of the C4 Position on the 4-Chloro-2-methoxy-6-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the C4 position of the 4-chloro-2-methoxy-6-methylquinoline scaffold. This key heterocyclic motif is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols detailed below describe common and effective methods for introducing a variety of substituents at the C4 position.

The 4-chloro substituent on the quinoline ring is susceptible to a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methodologies enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of derivatives.

Key Functionalization Strategies

The primary strategies for functionalizing the C4 position of this compound include:

  • Suzuki-Miyaura Cross-Coupling: For the formation of a C-C bond, enabling the introduction of aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles, such as amines, alkoxides, and thiols.

Below are detailed protocols for each of these key transformations.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to generate 4-aryl-2-methoxy-6-methylquinoline derivatives.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-methoxy-6-methylquinoline.[1]

Quantitative Data

Note: The following data is representative and based on similar Suzuki-Miyaura cross-coupling reactions on chloroquinoline scaffolds. Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-methoxy-6-methyl-4-phenylquinoline85
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-2-methoxy-6-methylquinoline82
33-Pyridinylboronic acid2-methoxy-6-methyl-4-(pyridin-3-yl)quinoline75

Reaction Pathway

Suzuki_Coupling cluster_cycle Catalytic Cycle Quinoline 4-Chloro-2-methoxy- 6-methylquinoline OxidativeAddition Oxidative Addition Complex Quinoline->OxidativeAddition Pd(0) BoronicAcid Arylboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., Na₂CO₃) Base->Transmetalation OxidativeAddition->Transmetalation OxidativeAddition->Transmetalation Product 4-Aryl-2-methoxy- 6-methylquinoline Transmetalation->Product Reductive Elimination Transmetalation->Product Catalyst_regen Pd(0) Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is a powerful tool for the formation of C-N bonds.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., XPhos, 0.04 equivalents)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-methoxy-6-methylquinoline derivative.

Quantitative Data

Note: The following data is representative and based on similar Buchwald-Hartwig amination reactions on chloroquinoline scaffolds. Actual yields may vary depending on the specific amine used and optimization of reaction conditions.

EntryAmineProductYield (%)
1Morpholine4-(2-methoxy-6-methylquinolin-4-yl)morpholine90
2AnilineN-phenyl-2-methoxy-6-methylquinolin-4-amine80
3BenzylamineN-benzyl-2-methoxy-6-methylquinolin-4-amine85

Reaction Pathway

Buchwald_Hartwig cluster_cycle Catalytic Cycle Quinoline 4-Chloro-2-methoxy- 6-methylquinoline OxidativeAddition Oxidative Addition Complex Quinoline->OxidativeAddition Pd(0) Amine Amine (R₂NH) AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., NaOt-Bu) Base->AmineCoordination OxidativeAddition->AmineCoordination OxidativeAddition->AmineCoordination Product 4-Amino-2-methoxy- 6-methylquinoline AmineCoordination->Product Reductive Elimination AmineCoordination->Product Catalyst_regen Pd(0) Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring facilitates the direct nucleophilic displacement of the C4-chloride. This method is often simpler than metal-catalyzed reactions and can be effective for a range of nucleophiles.[4]

Experimental Protocol

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, or thiol, 2-10 equivalents)

  • Solvent (e.g., ethanol, DMF, or neat)

  • Optional: Base (e.g., K₂CO₃ or Et₃N, if the nucleophile is an alcohol or thiol)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the nucleophile. If the nucleophile is an alcohol or thiol, add a base.

  • Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (6-24 hours).[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO₃), water, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

Note: The following data is representative and based on similar SNAr reactions on chloroquinoline scaffolds. Actual yields may vary depending on the specific nucleophile and reaction conditions.

EntryNucleophileProductYield (%)
1Piperidine4-(piperidin-1-yl)-2-methoxy-6-methylquinoline92
2Sodium methoxide2,4-dimethoxy-6-methylquinoline88
3Thiophenol2-methoxy-6-methyl-4-(phenylthio)quinoline85

Experimental Workflow

SNAr_Workflow Start Start Mix Mix this compound, nucleophile, and solvent Start->Mix Heat Heat and stir reaction mixture (80-130 °C, 6-24 h) Mix->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by column chromatography or recrystallization Workup->Purify Product Final Product Purify->Product End End Product->End

Caption: General workflow for the SNAr reaction.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-2-methoxy-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vitro assay protocols relevant to the biological evaluation of 4-Chloro-2-methoxy-6-methylquinoline derivatives. Quinoline scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of this compound have been noted for their potential as histone deacetylase (HDAC) inhibitors and as precursors to inhibitors of the PI3K/Akt/mTOR signaling pathway, suggesting their relevance in oncology and other therapeutic areas.[4][5]

These application notes and protocols are designed to guide researchers in the systematic in vitro evaluation of novel derivatives of this compound.

I. Cytotoxicity and Anticancer Activity

A primary area of investigation for quinoline derivatives is their potential as anticancer agents.[2] In vitro cytotoxicity assays are fundamental to determining the concentration-dependent effects of these compounds on cancer cell lines and elucidating their mechanisms of action.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes representative IC50 values for various quinoline derivatives against different cancer cell lines.

Compound ClassCell Line(s)IC50 (µM)Reference
2,4-Disubstituted quinolinesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[1]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[1]
4-substituted quinolines (HTI 21, HTI 22)Not specifiedNot specified, but showed high cytotoxicity[6]
Substituted quinolinesA549, HeLa, HT29, Hep3B, MCF72–50 µg/ml[7]
Pyridine-quinoline hybridsNot specifiedNot specified, but showed PIM-1 kinase inhibition[8]
Chloro methylquinazolinones (structurally related)HCT, MCF-7, HepG-28.00 - 17.78[9]
Experimental Protocols: Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Derivatives of this compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plates for 24-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[1]

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

3. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[10]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

    • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]

Visualization of Cytotoxicity Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Preparation Prepare Serial Dilutions of Quinoline Derivatives Treatment Treat Cells with Compounds Compound_Preparation->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50_Calculation IC50 Calculation MTT_Assay->IC50_Calculation LDH_Assay->IC50_Calculation Apoptosis_Assay->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity testing of quinoline derivatives.

II. Antimicrobial Activity

Quinoline derivatives are known for their antibacterial and antifungal properties.[11][12] The evaluation of their antimicrobial activity is crucial for identifying potential new anti-infective agents.

Data Presentation: Antimicrobial Activity of Quinoline Derivatives

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassBacterial StrainsFungal StrainsMIC (µg/mL)Reference
Novel quinoline derivativesBacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coliA. flavus, A. niger, F. oxysporum, C. albicans3.12 - 50[11][12]
Poly-functionalised dihydropyridine quinolinesPseudomonas aeruginosa, Escherichia coli, Staphylococcus aureusNot specifiedVaried activity[13]
Substituted quinolinesGram(+) and Gram(-) pathogenic bacteriaNot specified62.50–250[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[11]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • Derivatives of this compound

    • Standard antibiotics (e.g., ciprofloxacin, fluconazole)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

    • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Antimicrobial Screening Workflow

G Start Prepare Standardized Microbial Inoculum Dilution Serial Dilution of Quinoline Derivatives in 96-well Plate Start->Dilution Inoculation Inoculate Wells with Microbes Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade.[3][14]

Data Presentation: Anti-inflammatory Activity of Quinoline Derivatives

The anti-inflammatory activity can be quantified by the IC50 value against specific enzymes like cyclooxygenases (COX).

Compound ClassAssayIC50Reference
Pyrazole and thiophene-linked quinolinesAnti-inflammatory assay118.73 µg/ml[14]
QuinolinesNitric oxide (NO) scavengingUp to 85% scavenging at 50 µM[14]
Quinoline derivativesCOX-1 and COX-2 inhibitionVaries depending on substitution[3]
Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are involved in the synthesis of prostaglandins.[3]

  • Materials:

    • Isolated COX-1 and COX-2 enzymes

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Cofactors (e.g., hematin, L-epinephrine)

    • Arachidonic acid (substrate)

    • Derivatives of this compound

    • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • PGE₂ ELISA Kit

  • Protocol:

    • Enzyme Preparation: In a reaction tube, mix the assay buffer with cofactors. Add the COX-1 or COX-2 enzyme solution.

    • Inhibitor Incubation: Add the test compound or a reference inhibitor to the enzyme mixture and pre-incubate for 10 minutes at 37°C.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Reaction Termination: Stop the reaction by adding a termination solution (e.g., 1M HCl).

    • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive ELISA kit.

    • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Visualization of Prostaglandin Synthesis Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE₂) (Inflammation) COX_Enzymes->Prostaglandins Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by quinoline derivatives.

IV. Enzyme Inhibition Assays

The biological activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes. For derivatives of this compound, the PI3K/Akt/mTOR pathway is of particular interest.[5]

Experimental Protocol: In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the activity of PI3K, a key enzyme in a critical cell signaling pathway.

  • Materials:

    • Recombinant human PI3K enzyme

    • Kinase assay buffer

    • PIP2 (substrate)

    • ATP

    • Derivatives of this compound

    • PI3K inhibitor (e.g., LY294002)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Protocol:

    • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the PI3K enzyme.

    • Reaction Initiation: Add a mixture of PIP2 and ATP to start the reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.

    • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualization of the PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth, Proliferation, and Survival mTOR->Cell_Growth Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of quinoline derivatives.

References

Design and Synthesis of Quinoline-Based Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and characterization of quinoline-based compound libraries. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide range of biological activities.[1] This makes them highly attractive scaffolds in drug discovery for developing novel therapeutic agents against various diseases, including cancer, microbial infections, and inflammatory conditions.

Overview of Quinoline Synthesis Methodologies

The construction of the quinoline ring system can be achieved through various synthetic strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Both solution-phase and solid-phase synthesis approaches are employed for the generation of quinoline libraries.

Classical Solution-Phase Syntheses

Several named reactions have been established for the synthesis of quinolines in solution, offering reliable routes to a diverse range of derivatives.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, under acidic or basic conditions.[2] It is a versatile method for producing polysubstituted quinolines.[3]

  • Skraup Synthesis: One of the oldest methods, the Skraup synthesis produces quinoline itself and its derivatives from the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent.[4]

  • Doebner-von Miller Reaction: This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to synthesize quinolines, often catalyzed by strong acids.[4]

  • Combes Synthesis: This acid-catalyzed reaction condenses anilines with β-diketones to yield 2,4-disubstituted quinolines.[5]

  • Pfitzinger Synthesis: This method provides quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound in the presence of a base.

Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large and diverse compound libraries. For quinoline derivatives, solid-phase strategies offer advantages in terms of purification and automation. Typically, a building block is attached to a solid support (resin), and subsequent reaction cycles are carried out to construct the quinoline core, followed by cleavage from the resin to yield the final product.[6][7]

Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize the reported yields for various quinoline synthesis methods, providing a quantitative comparison to aid in the selection of an appropriate synthetic route.

Table 1: Representative Yields for Classical Quinoline Syntheses [4]

Synthesis MethodAniline DerivativeCarbonyl/Other ReactantProductTypical Yield (%)
Skraup SynthesisAnilineGlycerol, NitrobenzeneQuinoline84-91
p-ToluidineGlycerol, Arsenic Pentoxide6-Methylquinoline70-75
p-AnisidineGlycerol, Arsenic Pentoxide6-Methoxyquinoline65-72
Doebner-von MillerAnilineCrotonaldehyde2-Methylquinoline70-75
AnilineMethyl Vinyl Ketone4-Methylquinoline60-65
p-ToluidineCrotonaldehyde2,6-Dimethylquinoline68-73
Friedländer Synthesis2-AminobenzaldehydeAcetone2-Methylquinoline70
2-AminoacetophenoneEthyl Acetoacetate2-Methyl-3-carbethoxyquinoline95
2-Amino-5-chlorobenzophenoneAcetophenone2-Phenyl-6-chloroquinoline85-90

Experimental Protocols

Detailed methodologies for key experiments are provided below, including examples of both solution-phase and solid-phase synthesis, as well as purification and characterization techniques.

Solution-Phase Synthesis: Friedländer Synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one[8]

This protocol describes the synthesis of a substituted quinoline via a solvent-free Friedländer reaction.

Materials:

  • 2-Aminobenzophenone

  • Pentan-2,3-dione

  • Poly(phosphoric acid) (PPA)

  • Saturated sodium carbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol).

  • Add freshly prepared poly(phosphoric acid) as a catalyst.

  • Heat the reaction mixture to 90 °C with stirring for 1 hour under solvent-free conditions.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by adding an excess amount of saturated sodium carbonate solution (30 mL).

  • Filter the resulting solid and wash it with water.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 1-(4-phenylquinolin-2-yl)propan-1-one.

Solid-Phase Synthesis of a Quinolinone Library[6]

This protocol outlines a parallel solid-phase synthesis approach for generating a library of 3,5-dicarboxamide-quinolin-2(1H)-ones.

Materials:

  • PL-FDMP resin (4-formyl-3,5-dimethoxyphenoxy resin)

  • 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Various amines and acid chlorides (building blocks)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBop)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels

Procedure:

Step 1: Resin Loading (Reductive Amination) [6]

  • To PL-FDMP resin (3.3 mmol) in a reaction vessel, add a solution of 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (6.2 mmol) and NaBH(OAc)₃ (6.6 mmol) in a mixture of DCE (100 mL) and DCM (100 mL).[6]

  • Gently stir the mixture for 12 hours at room temperature.

  • Filter the resin and wash sequentially with DMF (3 x 30 mL), DCM (3 x 30 mL), and MeOH (3 x 30 mL).

  • Dry the resin in vacuo to a constant weight.

Step 2: Amide Coupling at the 3-position [6]

  • Suspend the resin-bound quinolinone (1.1 mmol) in DCM (12 mL).[6]

  • Add the desired amine (1.7 mmol), DIPEA (3.3 mmol), and PyBop (2.2 mmol) to the reaction vessel.[6]

  • Shake the reaction mixture for 3 hours.

  • Filter the resin and wash with DMF (3 x 30 mL), DCM (3 x 30 mL), and MeOH (3 x 30 mL).[6]

Step 3: Acylation at the 5-position [6]

  • Suspend the resin from the previous step (1.2 mmol) in DCM (12 mL).[6]

  • Add the desired acid chloride (1.5 mmol) and DIPEA (1.9 mmol).[6]

  • Shake the reaction tube for 15 minutes.

  • Filter the resin and wash sequentially with DMF (3 x 30 mL), DCM (3 x 30 mL), and MeOH (3 x 30 mL).[6]

Step 4: Cleavage from Resin [6]

  • Treat the resin with a 10% TFA solution in DCM to cleave the final compound.

  • Filter the resin and collect the filtrate containing the product.

  • Purify the cleaved compound using a suitable method, such as strong anion exchange (SAX) filtration.[6]

Purification by Flash Column Chromatography

Flash column chromatography is a common and efficient method for the purification of quinoline derivatives.[8][9][10]

Materials:

  • Crude quinoline derivative

  • Silica gel (or other appropriate stationary phase)

  • A suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol), determined by TLC analysis

  • Glass column, sand, and collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and allow it to pack evenly, tapping the column to remove air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (wet loading) or adsorb it onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required. Collect fractions of a consistent volume.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of quinoline derivatives.[11]

Sample Preparation:

  • Dissolve 5-25 mg of the purified quinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy: [11]

  • Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).

  • The H2 proton, being adjacent to the nitrogen, is usually the most deshielded and appears at the lowest field.

  • The H8 proton can also be deshielded due to the peri-effect of the nitrogen lone pair.

  • Coupling constants (J values) provide information about the connectivity of protons.

¹³C NMR Spectroscopy: [11]

  • The carbon atoms of the quinoline ring typically appear in the range of δ 120-160 ppm.

  • The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the nature of the substituents.

Applications in Drug Discovery

Quinoline-based compound libraries have shown significant promise in various therapeutic areas.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[12][13][14][15]

Table 2: In Vitro Anticancer Activity of Quinoline-Chalcone Derivatives [14]

CompoundMGC-803 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
12e 1.385.345.21
5-Fu (control) 6.2210.411.1
Antibacterial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. Novel quinoline-based compounds are being developed to combat drug-resistant bacteria.[16][17]

Table 3: Minimum Inhibitory Concentrations (MIC) of Quinoline Derivatives against Gram-Positive Bacteria [18]

CompoundMRSA MIC (µg/mL)MRSE MIC (µg/mL)VRE MIC (µg/mL)
1 12>12>12
2 3.03.03.0
4 0.751.50.75
5 1.53.01.5
6 1.56.03.0

Visualization of Workflows and Signaling Pathways

Experimental and Synthetic Workflows

experimental_workflow cluster_synthesis Solution-Phase Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Aminobenzophenone + Pentan-2,3-dione Reaction Friedländer Reaction (PPA, 90°C, 1h) Reactants->Reaction Crude Crude Product Reaction->Crude Column Flash Column Chromatography Crude->Column Pure Purified Quinoline Derivative Column->Pure NMR 1H and 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS

Caption: General workflow for the synthesis, purification, and characterization of a quinoline derivative.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives

Quinoline-based compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline-based Inhibitor Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-methoxy-6-methylquinoline. This resource aims to address common challenges and optimize reaction yields through detailed protocols and structured data.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method involves a two-step synthesis. The first step is the formation of the quinoline core, 2-methoxy-6-methylquinolin-4-ol, via the Combes synthesis. The second step is the chlorination of the hydroxyl group at the 4-position to yield the final product.

Q2: What are the critical parameters to control during the Combes synthesis of the quinoline intermediate?

The critical parameters for the Combes synthesis include the choice of acid catalyst, reaction temperature, and reaction time. Concentrated sulfuric acid or polyphosphoric acid are commonly used as catalysts. Careful temperature control is crucial to prevent the formation of tars and other side products.[1][2]

Q3: My Combes synthesis is resulting in a low yield and significant tar formation. What are the likely causes?

Low yields and tar formation are common issues in the Combes synthesis and can be attributed to several factors:

  • Reaction Temperature is Too High: Excessive heat can lead to polymerization and degradation of starting materials.[3]

  • Inappropriate Acid Catalyst Concentration: The concentration of the acid catalyst needs to be optimized to facilitate cyclization without promoting side reactions.

  • Purity of Starting Materials: Impurities in the aniline or β-diketone can interfere with the reaction.

Q4: I am observing incomplete chlorination in the second step. What could be the reason?

Incomplete chlorination can result from:

  • Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) is sensitive to moisture and can lose its activity. Ensure it is fresh and handled under anhydrous conditions.[4]

  • Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Presence of Moisture: Any moisture in the reaction setup can quench the chlorinating agent.

Q5: The final product appears to be hydrolyzing back to the starting quinolinol during workup. How can I prevent this?

The 4-chloroquinoline product can be sensitive to hydrolysis, especially in the presence of water and base.[5] To minimize hydrolysis:

  • Anhydrous Workup: To the extent possible, perform the initial stages of the workup under anhydrous conditions.

  • Careful Quenching: Pour the reaction mixture onto crushed ice and neutralize it carefully with a weak base like sodium bicarbonate solution while keeping the temperature low.[3]

  • Rapid Extraction: Immediately extract the product into an organic solvent after quenching.

Troubleshooting Guides

Part 1: Combes Synthesis of 2-methoxy-6-methylquinolin-4-ol
Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Increase reaction time or temperature. Monitor by TLC.
Inactive acid catalyst.Use a fresh batch of concentrated sulfuric acid or polyphosphoric acid.
Formation of a Dark, Tarry Substance Reaction temperature is too high.Maintain the reaction temperature as specified in the protocol.
Acid catalyst is too concentrated.Use the recommended amount of acid catalyst.
Difficulty in Isolating the Product Product is soluble in the aqueous layer.Adjust the pH of the aqueous layer to precipitate the product before filtration.
Incomplete precipitation.Cool the solution in an ice bath to maximize precipitation.
Part 2: Chlorination of 2-methoxy-6-methylquinolin-4-ol
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive POCl₃.Use a fresh, unopened bottle of POCl₃. Ensure all glassware is oven-dried.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor by TLC.
Product Hydrolyzes Back to Starting Material During Workup Presence of water during quenching.Pour the reaction mixture onto crushed ice and neutralize carefully with a cold, weak base.
Vigorous reaction with water.Add the reaction mixture to ice slowly with vigorous stirring.
Formation of Multiple Products Side reactions due to high temperature.Optimize the reaction temperature to minimize the formation of byproducts.
Product is Difficult to Purify Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC.
Formation of phosphoric acid byproducts.Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.

Data Presentation

Table 1: Representative Yields for Combes Synthesis of Quinolinols under Various Conditions

Catalyst Temperature (°C) Reaction Time (h) Reported Yield (%)
Conc. H₂SO₄100460-75
Polyphosphoric Acid (PPA)120275-85
Acetic AcidReflux640-50

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Table 2: Comparison of Chlorinating Agents for Quinolinols

Chlorinating Agent Typical Conditions Advantages Disadvantages Representative Yield (%)
POCl₃ Reflux, 2-4 hReadily available, effectiveHarsh conditions, difficult workup80-90
SOCl₂/DMF Reflux, 1-3 hMilder than POCl₃, faster reactionCan lead to formylation at C375-85
Oxalyl Chloride/DMF Room Temp to Reflux, 1-2 hGaseous byproducts simplify purificationMore expensive80-90

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-6-methylquinolin-4-ol (Combes Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-methoxyaniline (1.0 eq).

  • Reagent Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise with constant stirring and cooling in an ice bath.

  • After the addition is complete, add ethyl acetoacetate (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 110°C for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium hydroxide until a precipitate forms.

  • Isolation: Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude 2-methoxy-6-methylquinolin-4-ol.

  • Purification: Recrystallize the crude product from ethanol.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the dried 2-methoxy-6-methylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 3 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold, saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Chlorination start p-Methoxyaniline + Ethyl Acetoacetate reaction1 Acid-Catalyzed Condensation & Cyclization (H₂SO₄, 110°C, 4h) start->reaction1 workup1 Quench on Ice & Neutralize reaction1->workup1 intermediate 2-methoxy-6-methylquinolin-4-ol workup1->intermediate reaction2 Chlorination with POCl₃ (Reflux, 3h) intermediate->reaction2 workup2 Quench on Ice & Neutralize reaction2->workup2 extraction DCM Extraction workup2->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Troubleshooting Path cluster_solutions1 Combes Synthesis Solutions cluster_solutions2 Chlorination Solutions start Low Yield Observed check_step1 Review Combes Synthesis Step start->check_step1 check_step2 Review Chlorination Step start->check_step2 check_purity Check Starting Material Purity start->check_purity solution1a Optimize Temperature check_step1->solution1a solution1b Verify Catalyst Activity check_step1->solution1b solution1c Extend Reaction Time check_step1->solution1c solution2a Use Anhydrous Conditions check_step2->solution2a solution2b Ensure Fresh POCl₃ check_step2->solution2b solution2c Optimize Workup Procedure check_step2->solution2c

Caption: A logical troubleshooting guide for addressing low yield issues.

References

Technical Support Center: Purification of Crude 4-Chloro-2-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 4-Chloro-2-methoxy-6-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Recrystallization is excellent for removing small amounts of impurities from a mostly pure compound, while column chromatography is better for separating the desired compound from significant amounts of impurities with different polarities.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can vary depending on the synthetic route employed. Common impurities may include unreacted starting materials, byproducts from side reactions, and potentially other regioisomers. If the synthesis involves a chlorination step of a hydroxyquinoline precursor, incomplete reaction can leave starting material as an impurity.

Q3: My purified product appears as an oil, but I expect a solid. What should I do?

A3: this compound is expected to be a solid at room temperature. If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. First, try removing any residual solvent under a high vacuum. If the product remains an oil, a more rigorous purification method, such as column chromatography, may be necessary to remove the impurities.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick and effective method for a preliminary check of purity and for optimizing conditions for column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. To confirm the structure of the purified compound and identify any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Try adding a less polar "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then heat gently until the solution is clear again and allow it to cool slowly.3. Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.4. If available, add a seed crystal of the pure product.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. Significant impurities are present.1. Select a solvent with a lower boiling point.2. Allow the solution to cool more slowly by insulating the flask.3. Consider a preliminary purification by column chromatography before recrystallization.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals.1. Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. 1. The impurity co-crystallizes with the product.2. The impurity is adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution and then filter it through celite before allowing it to cool.2. Attempt recrystallization from a different solvent or solvent system.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of spots on TLC. The eluent system is not optimal (either too polar or not polar enough).Adjust the solvent polarity. For normal phase silica gel, increase the proportion of the more polar solvent to decrease the Rf or increase the proportion of the less polar solvent to increase the Rf. An ideal Rf for the desired compound is typically between 0.2 and 0.4.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The column runs dry. 1. Insufficient eluent was added.2. The stopcock was left open unintentionally.Always maintain the eluent level above the stationary phase. A dried-out column will lead to cracking of the silica gel and poor separation, necessitating repacking the column.
Cracks or bubbles in the stationary phase. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Tapping the column gently during packing can help.

Data Presentation

The following table provides illustrative data for the purification of crude this compound. Note that the actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodExpected PurityExpected YieldPrimary Application
Recrystallization95-98%60-85%Effective for removing minor impurities and obtaining a crystalline final product.
Column Chromatography>99%50-75%Ideal for separating complex mixtures and achieving very high purity.[1]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase for column chromatography by performing TLC on the crude material. A good starting point for a solvent system is a mixture of hexane and ethyl acetate. Adjust the ratio of the solvents to obtain a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Prepare the Column: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pack a glass chromatography column with the slurry, ensuring there are no air bubbles. Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect the eluent in fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): If the product does not elute with the initial solvent system, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Mandatory Visualization

PurificationWorkflow cluster_start Start cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude 4-Chloro-2-methoxy- 6-methylquinoline TLC_Analysis Assess Purity by TLC Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity (Minor Impurities) Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Low Purity (Major Impurities) Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification technique.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Product Oils Out Problem->OilingOut Yes LowRecovery Low Recovery Problem->LowRecovery Yes Solution_NoCrystals Concentrate Solution Add Anti-Solvent Scratch Flask Add Seed Crystal NoCrystals->Solution_NoCrystals Solution_OilingOut Cool Slowly Change Solvent Pre-purify by Chromatography OilingOut->Solution_OilingOut Solution_LowRecovery Cool Longer Use Minimal Cold Solvent for Washing LowRecovery->Solution_LowRecovery

References

Troubleshooting low reactivity in nucleophilic aromatic substitution of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for nucleophilic aromatic substitution (SNAr) reactions involving quinolines.

Troubleshooting Guides

This section addresses common challenges encountered during the SNAr of quinolines, offering potential causes and recommended solutions.

Issue 1: Low or No Conversion of the Starting Halo-Quinoline

  • Question: My SNAr reaction with a chloro-quinoline is showing very low or no conversion to the desired product. What are the possible reasons and how can I improve the yield?

  • Answer: Low reactivity in quinoline SNAr reactions can stem from several factors. Here's a systematic approach to troubleshooting this issue:

    • Insufficient Ring Activation: The inherent electron-withdrawing nature of the quinoline nitrogen activates the ring for nucleophilic attack, particularly at the C2 and C4 positions.[1][2] However, the presence of electron-donating groups on the quinoline ring can counteract this effect, reducing the electrophilicity of the carbon undergoing attack.

      • Recommendation: If your quinoline substrate contains electron-donating groups, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times.[3] Conversely, the presence of additional electron-withdrawing groups (e.g., nitro, cyano) will increase the reaction rate.[1][4]

    • Poor Nucleophile: The strength of the nucleophile is a critical factor.[3] Neutral nucleophiles like amines and alcohols are generally less reactive than their deprotonated counterparts (amides and alkoxides).

      • Recommendation: If using a neutral nucleophile, the addition of a base is often necessary to generate the more reactive anionic species.[3] For weakly nucleophilic amines, consider using a stronger base or switching to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which can be effective for a broader range of amines under milder conditions.[5]

    • Inappropriate Solvent: The choice of solvent significantly impacts the reactivity of the nucleophile.

      • Recommendation: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions.[3] These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[3] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[3][6]

    • Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[3]

      • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave-assisted synthesis can be a highly effective method for rapidly reaching and maintaining higher reaction temperatures, often leading to significantly reduced reaction times and improved yields.[5][7] However, be cautious of excessively high temperatures, which can lead to decomposition and side reactions.[3]

    • Leaving Group Ability: The nature of the leaving group influences the rate of the elimination step. For SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I.[8][9] This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom.[10]

      • Recommendation: While fluorine is the best leaving group for SNAr, chloro- and bromo-quinolines are commonly used and generally effective. If you are using an iodo-quinoline and observing low reactivity, the issue is less likely to be the leaving group itself and more likely one of the other factors mentioned above.

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?

  • Answer: The formation of multiple products can be due to several reasons. Here are some common scenarios and solutions:

    • Substitution at Multiple Positions: If your quinoline substrate has leaving groups at both the C2 and C4 positions, you may observe substitution at both sites.[1]

      • Recommendation: To favor mono-substitution, you can use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).[3] Alternatively, running the reaction at a lower temperature may provide better selectivity.[3] Slowly adding the nucleophile to the reaction mixture can also help maintain a low concentration of the nucleophile, favoring the mono-substituted product.[3]

    • Decomposition: A dark coloration of the reaction mixture and the appearance of multiple spots on a TLC plate can indicate the decomposition of starting materials or products.[3]

      • Recommendation: This is often caused by excessively high temperatures or the use of a base that is too strong.[3] Try running the reaction at a lower temperature for a longer period. Consider using a milder base, such as K₂CO₃ or Cs₂CO₃, instead of stronger bases like NaH.[3]

    • Hydrolysis of the Product: If your nucleophile or product is sensitive to water, trace amounts of moisture in the reagents or solvents can lead to hydrolysis, especially at elevated temperatures.

      • Recommendation: Ensure that all solvents and reagents are anhydrous. Use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: At which positions on the quinoline ring is nucleophilic aromatic substitution most favorable?

    • A1: Nucleophilic substitution on the quinoline ring is most favorable at the C4 and C2 positions.[1][2][11][12] The electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density at these ortho and para positions, making them more electrophilic and susceptible to nucleophilic attack.[1] The stability of the intermediate Meisenheimer complex is also greater when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at C2 and C4.[1][2]

  • Q2: What is the general mechanism for nucleophilic aromatic substitution on a halo-quinoline?

    • A2: The reaction typically proceeds through a two-step addition-elimination mechanism.[1][13]

      • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen) at the C2 or C4 position. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex, temporarily breaking the aromaticity of the ring.[1][13]

      • Elimination: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the formation of the substituted quinoline product.[1][13]

  • Q3: How do I choose the best solvent for my quinoline SNAr reaction?

    • A3: The ideal solvent for an SNAr reaction should be polar and aprotic.[3] Solvents such as DMF, DMSO, and NMP are excellent choices as they can effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[3] Protic solvents like water and alcohols should generally be avoided as they can form hydrogen bonds with the nucleophile, reducing its potency.[3][6]

  • Q4: Should I use conventional heating or microwave synthesis?

    • A4: Both methods can be effective, but microwave-assisted synthesis offers several advantages. It often leads to dramatically reduced reaction times, improved yields, and can be a more energy-efficient approach.[5][7] Conventional heating is simpler to set up but may require longer reaction times and higher temperatures to achieve the same conversion.[7] The choice may depend on the scale of your reaction and the equipment available.

  • Q5: My product is difficult to isolate. What purification strategies can I use?

    • A5: If your product is soluble in the reaction solvent, you can try cooling the reaction mixture to induce precipitation or remove the solvent under reduced pressure.[1] If an emulsion forms during aqueous workup, adding brine to the aqueous layer can help to break it.[1] For products that are oils or difficult to crystallize, column chromatography on silica gel is a standard and effective purification method.[5][7] Recrystallization from a suitable solvent system is also a common technique for purifying solid products.[5]

Data Presentation

Table 1: Recommended Solvents for Quinoline SNAr Reactions

SolventTypeBoiling Point (°C)Key Advantages
Dimethylformamide (DMF)Polar Aprotic153Excellent dissolving power, high boiling point.
Dimethyl sulfoxide (DMSO)Polar Aprotic189High boiling point, effectively "frees" the nucleophile.[3]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202High boiling point, good for high-temperature reactions.
IsopropanolPolar Protic82.6Can be used, especially for reactions with anilines.[5]

Note: Yields and reaction times are dependent on the specific substrates and nucleophiles used.

Table 2: Comparison of Heating Methods for SNAr of 4-Chloroquinolines

MethodTypical TemperatureTypical Reaction TimeAdvantagesDisadvantages
Conventional Heating70-120°C5-24 hoursSimple setup, suitable for large-scale reactions.[5][7]Longer reaction times, potential for side reactions.[7]
Microwave-Assisted Synthesis120-150°C10-30 minutesRapid heating, reduced reaction times, often higher yields.[5][7]Requires specialized equipment, may not be suitable for all scales.

Experimental Protocols

Protocol 1: General Procedure for SNAr of 4-Chloroquinoline with an Amine using Conventional Heating

  • To a round-bottom flask, add the 4-chloroquinoline (1.0 eq) and the desired amine (1.0-1.2 eq).[7]

  • Add a suitable solvent, such as isopropanol or DMF, to dissolve the reactants.[5]

  • If the amine nucleophile is used as a salt, add a base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Heat the mixture to reflux (e.g., 70-100°C) with stirring.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[7]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][7]

Protocol 2: General Procedure for Microwave-Assisted SNAr of 4-Chloroquinoline with an Amine

  • In a microwave vial, combine the 4-chloroquinoline (1.0 eq) and the desired amine (1.5 eq).[5]

  • Add a suitable solvent (e.g., DMF, NMP) if necessary. Some reactions can be performed solvent-free.[5]

  • Add a base if required for the specific amine nucleophile.[7]

  • Seal the vial and place it in the microwave reactor.[7]

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.[5]

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[5]

  • Purify the crude product by recrystallization or column chromatography.[5]

Visualizations

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Halo-Quinoline.

Troubleshooting_Workflow start Low Conversion in Quinoline SNAr q1 Is the quinoline ring activated sufficiently? start->q1 sol1 Use harsher conditions: - Increase temperature - Increase reaction time q1->sol1 No q2 Is the nucleophile strong enough? q1->q2 Yes a1_yes Yes a1_no No (Electron-donating groups present) sol1->q2 sol2 Add a base to deprotonate. Consider Buchwald-Hartwig coupling. q2->sol2 No q3 Is the solvent optimal? q2->q3 Yes a2_yes Yes a2_no No (e.g., neutral amine) sol2->q3 sol3 Switch to a polar aprotic solvent (DMF, DMSO, NMP). q3->sol3 No q4 Is the temperature high enough? q3->q4 Yes a3_yes Yes a3_no No (e.g., protic solvent) sol3->q4 sol4 Gradually increase temperature. Consider microwave synthesis. q4->sol4 No end_node Reaction Optimized q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low reactivity in quinoline SNAr reactions.

Reaction_Methods cluster_0 Conventional Heating cluster_1 Microwave Synthesis cluster_2 Palladium-Catalyzed Coupling (e.g., Buchwald-Hartwig) start Starting Materials: 4-Chloroquinoline + Nucleophile conv_heat Reflux in Solvent (e.g., Isopropanol) 5-24 hours start->conv_heat mw_heat Microwave Irradiation (e.g., 150°C) 10-30 minutes start->mw_heat pd_cat Pd Catalyst + Ligand + Base Inert Atmosphere Milder Conditions start->pd_cat conv_workup Workup & Purification conv_heat->conv_workup end_product 4-Substituted Quinoline conv_workup->end_product mw_workup Workup & Purification mw_heat->mw_workup mw_workup->end_product pd_workup Workup & Purification pd_cat->pd_workup pd_workup->end_product

Caption: Comparison of synthetic methods for the functionalization of 4-chloroquinolines.

References

Improving regioselectivity in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of the Friedländer quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?

The main issue with regioselectivity in the Friedländer synthesis arises when using unsymmetrical ketones as reactants.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] If the unsymmetrical ketone has two different α-methylene groups, the condensation can occur on either side of the carbonyl group, leading to the formation of two different regioisomeric quinoline products. This complicates purification and reduces the overall yield of the desired isomer.[2]

Q2: What are the key factors that influence the regiochemical outcome of the reaction?

The regioselectivity of the Friedländer synthesis is primarily governed by a combination of factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone can influence the acidity of the α-protons, directing the initial condensation step.

  • Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered product by making the transition state leading to the more hindered product energetically unfavorable.

  • Reaction Conditions: The choice of catalyst (acidic, basic, or organocatalyst), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: Which catalytic systems are most effective for controlling regioselectivity?

Several catalytic systems have been developed to improve the regioselectivity of the Friedländer synthesis.[5] While traditional acid and base catalysts can be used, modern approaches offer superior control.[1]

  • Amine Organocatalysts: Cyclic secondary amines, particularly pyrrolidine derivatives, have shown excellent results in directing the reaction to favor 2-substituted quinolines.[6][7] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly reactive and regioselective catalyst.[6][7]

  • Ionic Liquids: These have been used as both catalysts and solvents, with their tunable acidity and unique solvent effects influencing the reaction's regioselectivity.[5]

  • Nanocatalysts and Solid-Supported Catalysts: Emerging systems like metal-organic frameworks, polymers, and various nanocatalysts are being explored to enhance selectivity, improve catalyst recovery, and promote environmentally friendly conditions.[5] For instance, Fe₃O₄@SiO₂/ZnCl₂ has been reported as an efficient magnetic nanocatalyst.[5]

Troubleshooting Guide

Problem: My reaction is producing a mixture of regioisomers.

This is the most common issue when using unsymmetrical ketones. Here are several strategies to improve the selectivity for the desired isomer.

Solution 1: Employ a Regioselective Amine Catalyst

The use of specific amine catalysts can strongly favor the formation of one regioisomer over the other. Pyrrolidine-based catalysts, in particular, are effective at directing the synthesis towards 2-substituted quinolines.

  • Recommendation: Use a catalyst like pyrrolidine or, for higher selectivity, the bicyclic derivative TABO.[6]

Solution 2: Optimize Reaction Conditions

Even with standard catalysts, adjusting the reaction parameters can significantly improve the regiomeric ratio.

  • Temperature: Increasing the reaction temperature has been shown to positively affect regioselectivity in certain amine-catalyzed systems.[6]

  • Rate of Addition: A slow addition of the methyl ketone substrate to the reaction mixture containing the 2-aminoaryl aldehyde and the catalyst can dramatically increase the regioselectivity.[6][7] This technique often favors the kinetic product.

Solution 3: Substrate Modification

If optimization of catalysts and conditions is insufficient, modifying one of the starting materials can provide the necessary control.

  • Introduce a Phosphoryl Group: Placing a phosphoryl group on the α-carbon of the ketone that you want to be reactive can direct the condensation.[1]

  • Steric Shielding: Introducing a bulky substituent on the less desired reactive site of the unsymmetrical ketone can sterically hinder the reaction at that position.

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and conditions on the regioselectivity of the Friedländer synthesis.

Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Quinolines

Catalyst2-Aminoaryl AldehydeMethyl KetoneRegioselectivity (2-substituted : 2,3-disubstituted)Yield (%)Reference
Pyrrolidine2-Amino-3-chlorobenzaldehyde2-Butanone84:1675%[6]
TABO 2-Amino-3-chlorobenzaldehyde2-Butanone94:6 84%[6]
KOtBu2-Aminobenzaldehyde2-PentanoneMixture of isomers-[1]
TFOH2-Aminobenzaldehyde2-PentanoneMixture of isomers-[1]

Table 2: Effect of Reaction Conditions on Regioselectivity using TABO Catalyst

SubstrateKetone AdditionTemperature (°C)Regioselectivity (2-substituted : 2,3-disubstituted)Reference
2-Amino-3-chlorobenzaldehydeRapid2585:15[6]
2-Amino-3-chlorobenzaldehydeSlow 100 94:6 [6]
2-Amino-5-nitrobenzaldehydeRapid6090:10[7]
2-Amino-5-nitrobenzaldehydeSlow 110 >95:5 [7]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using TABO Catalyst

This protocol is based on the highly regioselective method developed by researchers at Merck & Co., Inc.[6][7]

Materials:

  • 2-Aminoaryl aldehyde (1.0 mmol)

  • Unsymmetrical methyl ketone (1.2 mmol)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 mmol, 20 mol%)

  • Toluene (5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminoaryl aldehyde (1.0 mmol), TABO (0.2 mmol), and toluene (3 mL).

  • Begin stirring the mixture and heat to the desired temperature (e.g., 100-110 °C).

  • In a separate syringe, prepare a solution of the unsymmetrical methyl ketone (1.2 mmol) in toluene (2 mL).

  • Using a syringe pump, add the ketone solution to the reaction mixture over a period of 4-6 hours.

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Visualizations

Reaction Mechanism and Regioselectivity

The diagram below illustrates the two competing pathways in the Friedländer synthesis with an unsymmetrical ketone and how an amine catalyst can favor one pathway.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products A 2-Aminoaryl Aldehyde D Pathway A (Attack at less hindered Cα) A->D E Pathway B (Attack at more hindered Cα') A->E B Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) C Enamine Intermediate (Catalyst-Ketone Adduct) B->C + Catalyst C->D Favored by steric-directing catalyst and slow addition C->E F Regioisomer 1 (Kinetic Product) D->F Cyclization & Dehydration G Regioisomer 2 (Thermodynamic Product) E->G Cyclization & Dehydration Catalyst Amine Catalyst (e.g., TABO)

Caption: Competing pathways in amine-catalyzed Friedländer synthesis.

Experimental Workflow for Improving Regioselectivity

This workflow outlines the steps for optimizing the regioselectivity of a Friedländer synthesis reaction.

G start Start: Poor Regioselectivity Observed catalyst Switch to Regioselective Catalyst (e.g., Pyrrolidine, TABO) start->catalyst conditions Optimize Reaction Conditions catalyst->conditions slow_add Implement Slow Addition of Ketone conditions->slow_add temp Increase Reaction Temperature slow_add->temp check Analyze Regioisomeric Ratio (GC/LC-MS, NMR) temp->check check->catalyst Ratio < 95:5 end End: Desired Regioselectivity Achieved check->end Ratio > 95:5 G start Problem: Mixture of Regioisomers q1 Are you using an unsymmetrical ketone? start->q1 a1_yes This is the expected cause. q1->a1_yes Yes a1_no Re-verify starting material structures. q1->a1_no No q2 Have you tried a regioselective catalyst (e.g., TABO)? a1_yes->q2 a2_no Implement Amine Catalyst (See Protocol 1) q2->a2_no No a2_yes Proceed to condition optimization. q2->a2_yes Yes q3 Is slow addition of the ketone being used? a2_yes->q3 a3_no Implement Slow Addition (Syringe Pump) q3->a3_no No a3_yes Consider substrate modification or further catalyst screening. q3->a3_yes Yes

References

Stability issues of 4-Chloro-2-methoxy-6-methylquinoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-methoxy-6-methylquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including the choice of solvent, storage temperature, exposure to light, and the pH of the solution. Like many quinoline derivatives, it may be susceptible to hydrolysis, photodegradation, and oxidation under certain conditions.

Q2: In which common laboratory solvents might this compound exhibit instability?

A2: While specific data for this compound is limited, related quinoline compounds have shown susceptibility to degradation in protic solvents, especially under acidic or basic conditions, which can promote hydrolysis of the chloro and methoxy groups. Long-term storage in solvents containing reactive impurities or water is also a concern. For example, hydrolysis of 4-chloroquinolines to 4(1H)-quinolones can occur in the presence of water and acid.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of the molecule and the reactivity of related compounds, potential degradation pathways include:

  • Hydrolysis: The 4-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding 4-quinolone derivative, particularly in aqueous acidic or basic solutions. The 2-methoxy group could also undergo hydrolysis under more stringent acidic conditions.

  • Photodegradation: Exposure to UV or even ambient light may induce degradation, potentially leading to the formation of hydroxylated byproducts or polymerization. Studies on quinoline have shown photodegradation occurs in the presence of light.[1][2]

  • Oxidation: The methyl and methoxy groups on the quinoline ring could be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and effective method for monitoring the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its potential degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after sample preparation. Degradation of the compound during sample preparation or analysis.Prepare samples fresh and in a solvent known to be inert (e.g., anhydrous acetonitrile or DMSO). Keep sample vials in the autosampler at a low temperature (e.g., 4°C).
Loss of compound potency or activity in biological assays. The compound may have degraded in the assay medium or during storage.Perform a forced degradation study to identify potential degradants. Test the activity of the potential degradation products in your assay. Ensure proper storage of stock solutions (see Q1 in FAQs).
Discoloration of the solid compound or solutions over time. This could be a sign of oxidation or photodegradation.Store the solid compound in a tightly sealed container, protected from light, and in a desiccator. For solutions, use amber vials and consider purging with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent results between experimental batches. This may be due to variable stability of the compound under slightly different experimental conditions or solvent quality.Standardize all experimental parameters, including solvent grade, pH, temperature, and light exposure. Use a fresh batch of high-purity solvent for each set of experiments.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. As a control, keep a similar solution in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation.

  • If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS or NMR is recommended.

Data Presentation

The following tables provide a template for how to present stability data for this compound. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventInitial Purity (%)Purity after 7 Days (%)Purity after 30 Days (%)
Anhydrous DMSO99.899.799.5
Anhydrous Acetonitrile99.999.899.7
Methanol99.899.298.1
Water (pH 7)99.798.596.2

Table 2: Forced Degradation of this compound

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl246015.24-Hydroxy-2-methoxy-6-methylquinoline
0.1 N NaOH24608.5Unidentified polar degradants
3% H₂O₂24255.1Oxidized quinoline species
Heat (Solid)4880<1.0-
UV Light (254 nm)242522.8Hydroxylated and polymeric byproducts

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 80°C/60°C) prep_stock->thermal Expose to stress photo Photostability (UV light, RT) prep_stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Identification hplc->lcms If degradation >5% quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result (e.g., low activity, extra peaks) check_purity Check Purity of Starting Material (HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Compound is_pure->purify No check_solvent Investigate Solvent Stability is_pure->check_solvent Yes purify->check_purity is_stable Is it Stable in Solvent? check_solvent->is_stable change_solvent Change Solvent / Prepare Fresh is_stable->change_solvent No check_conditions Review Experimental Conditions (Light, Temp, pH) is_stable->check_conditions Yes change_solvent->check_solvent modify_conditions Modify Conditions (e.g., use amber vials) check_conditions->modify_conditions end Proceed with Experiment check_conditions->end If conditions are optimal modify_conditions->end

Caption: A logical diagram for troubleshooting unexpected experimental outcomes.

References

Analytical methods for detecting impurities in 4-Chloro-2-methoxy-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in 4-Chloro-2-methoxy-6-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting impurities in this compound?

A1: The most common and effective analytical methods for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for a wide range of non-volatile and thermally stable impurities, while GC-MS is ideal for identifying volatile and semi-volatile process-related impurities and byproducts.

Q2: What types of impurities can be expected in a sample of this compound?

A2: Impurities can originate from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), and storage. Potential impurities may include starting materials, intermediates, byproducts from incomplete reactions or side reactions, and degradation products formed under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study involves intentionally subjecting the drug substance to harsh conditions to accelerate its decomposition. These studies are crucial for identifying potential degradation products that could form during storage and handling. The information gathered helps in developing stability-indicating analytical methods and understanding the degradation pathways of the molecule.

Q4: How can I identify an unknown impurity peak in my chromatogram?

A4: Identifying an unknown impurity typically involves a combination of techniques. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of the impurity, which aids in its structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information if the impurity can be isolated.

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing for the main peak of this compound. What could be the cause and how can I fix it?

A: Peak tailing for quinoline derivatives is often due to the basic nature of the quinoline nitrogen interacting with acidic silanol groups on the silica-based column.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer at pH 2.5-3.5) will protonate the quinoline nitrogen, reducing its interaction with the stationary phase and improving peak shape.

  • Solution 2: Use a Different Column: Employing a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column) can minimize silanol interactions.

  • Solution 3: Add a Competitive Base: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can mask the active sites on the stationary phase.

Q: My impurity peaks are not well-resolved from the main peak. How can I improve the resolution?

A: Improving resolution requires optimizing the separation conditions.

  • Solution 1: Modify the Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Solution 3: Use a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can help to separate peaks with different retention behaviors.

  • Solution 4: Employ a Longer Column or a Column with Smaller Particle Size: These changes can increase the efficiency of the separation.

GC-MS Analysis

Q: I am not seeing any peaks for my impurities in the GC-MS analysis. What could be the issue?

A: This could be due to several factors related to the volatility and stability of the impurities or the instrument parameters.

  • Solution 1: Check Injector Temperature: The injector temperature may be too low to volatilize the impurities. Gradually increase the temperature, but be careful not to cause thermal degradation of the analyte.

  • Solution 2: Verify Column Choice: A column with an inappropriate stationary phase may not be suitable for your impurities. A mid-polar to polar column is often a good starting point for quinoline derivatives.

  • Solution 3: Confirm Sample Preparation: Ensure the sample is dissolved in a suitable volatile solvent and that the concentration is appropriate for detection.

Q: I am observing "ghost peaks" in my GC-MS chromatograms. What are they and how can I eliminate them?

A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically due to contamination in the system.

  • Solution 1: Bake Out the Column: Heating the column to a high temperature (below its maximum limit) can help to remove contaminants.

  • Solution 2: Clean the Injector Port: The injector liner can be a source of contamination and should be cleaned or replaced regularly.

  • Solution 3: Check the Carrier Gas Purity: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks. Ensure high-purity gas and functioning gas traps are used.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NamePotential SourceRecommended Analytical Technique
Starting Materials (e.g., p-anisidine)Incomplete reactionHPLC, GC-MS
Reaction IntermediatesIncomplete reactionHPLC, GC-MS
Isomeric ImpuritiesSide reactions during synthesisHPLC
De-chlorinated ImpurityDegradation (e.g., hydrolysis)HPLC, LC-MS
De-methylated ImpurityDegradation (e.g., acidic conditions)HPLC, LC-MS
Oxidized ImpuritiesOxidative degradationHPLC, LC-MS

Table 2: Typical HPLC Method Validation Parameters for Impurity Quantification

ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve the main peak from all known impurities and degradation products.
Linearity (r²) ≥ 0.995 for a minimum of five concentration levels.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Accuracy (% Recovery) 80.0% to 120.0% at the LOQ, and 90.0% to 110.0% at higher concentrations.
Precision (% RSD) ≤ 10.0% at the LOQ, and ≤ 5.0% at higher concentrations for repeatability and intermediate precision.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.

Experimental Protocols

Representative HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Representative GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes)

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing and Identification sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms peak_integration Peak Integration and Quantification hplc->peak_integration impurity_identification Impurity Identification (MS Data) gcms->impurity_identification peak_integration->impurity_identification reporting Reporting and Documentation impurity_identification->reporting

Caption: Experimental workflow for impurity analysis.

troubleshooting_workflow cluster_hplc HPLC Troubleshooting cluster_gcms GC-MS Troubleshooting start Problem Encountered (e.g., Poor Peak Shape, No Peaks) peak_shape Poor Peak Shape? start->peak_shape no_peaks No Peaks? start->no_peaks resolution Poor Resolution? peak_shape->resolution No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes change_column Change Column adjust_ph->change_column change_solvent Change Organic Solvent optimize_gradient->change_solvent ghost_peaks Ghost Peaks? no_peaks->ghost_peaks No check_temp Check Injector/Oven Temp no_peaks->check_temp Yes bake_column Bake Out Column ghost_peaks->bake_column Yes check_column_gc Verify Column Choice check_temp->check_column_gc clean_injector Clean Injector bake_column->clean_injector

Caption: Troubleshooting decision tree for analysis.

Temperature control challenges in high-temperature quinoline cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in high-temperature quinoline cyclization reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to temperature control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during common high-temperature quinoline synthesis reactions.

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) or boric acid is commonly added to make the reaction less violent.[1][2]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

  • Use a less vigorous oxidizing agent: While nitrobenzene is traditionally used, arsenic acid has been reported to result in a less violent reaction.[1]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[3]

  • Purification: The crude product is often a black, tarry substance. Purification by steam distillation is a common method to isolate the quinoline derivative from the tar.[4]

Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][5] To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[6]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[7]

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote polymerization. Maintain the lowest effective temperature to facilitate the reaction without encouraging side reactions.[5]

Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A4: The formation of regioisomers is a common issue when using unsymmetrical β-diketones in the Combes synthesis.[1] The regioselectivity can be influenced by:

  • Steric effects: Bulky substituents on the β-diketone can direct the cyclization to the less hindered side.

  • Electronic effects: The electronic properties of substituents on the aniline can also influence the regioselectivity.

  • Catalyst choice: The use of different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) can sometimes alter the ratio of regioisomers.[8]

Q5: In my Conrad-Limpach-Knorr synthesis, I am getting the wrong isomer. How can I control the product outcome?

A5: The critical parameter for controlling the product in the Conrad-Limpach-Knorr synthesis is temperature.[1][9] The reaction proceeds through two different pathways depending on the temperature:

  • Low Temperature (e.g., room temperature to ~100 °C): Favors the formation of the kinetic product, which is the 4-hydroxyquinoline.[10][11]

  • High Temperature (e.g., >140 °C): Favors the formation of the thermodynamic product, the 2-hydroxyquinoline.[9][10]

Therefore, strict temperature control is essential to obtain the desired isomer.[1]

Q6: My Friedländer synthesis has a low yield. What are the common causes and how can I improve it?

A6: Low yields in the Friedländer synthesis can be due to several factors:

  • Aldol self-condensation: The ketone reactant can undergo self-condensation, especially under basic conditions.[1]

  • Poor reactivity of starting materials: Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can decrease nucleophilicity and slow down the reaction.

  • Suboptimal temperature: While the reaction is often heated, excessively high temperatures can lead to decomposition. Typical reaction temperatures are in the range of 80-120 °C under reflux.[12] Microwave-assisted synthesis at 160 °C has been shown to give excellent yields in minutes.[13]

  • Inappropriate catalyst: The choice of acid or base catalyst is crucial and substrate-dependent.[12]

Quantitative Data on Reaction Conditions

The following tables summarize typical reaction conditions for various quinoline synthesis methods, highlighting the impact of temperature and reaction time on product yield.

Table 1: Conventional Heating Methods for Quinoline Synthesis

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference(s)
Skraup Aniline, Glycerol, NitrobenzeneH₂SO₄, FeSO₄130-150Several hours~70[14]
Doebner-von Miller Aniline, CrotonaldehydeHClReflux3-6 hours~70[15]
Combes Aniline, AcetylacetoneH₂SO₄HeatSeveral hoursVaries[16]
Conrad-Limpach Aniline, β-ketoesterInert solvent (e.g., mineral oil)~250-Up to 95[9]
Friedländer 2-Aminobenzaldehyde, Acetone10% aq. NaOHRoom Temperature12 hours-[4]
Friedländer 2-Aminobenzaldehyde, KetoneWater (catalyst-free)701-5 hoursUp to 97[17]
Friedländer 2-Aminoaryl ketone, KetoneAcetic Acid80-120-Moderate[12]

Table 2: Microwave-Assisted Quinoline Synthesis

Synthesis MethodReactantsSolventTemperature (°C)Time (min)Yield (%)Reference(s)
Friedländer 2-Aminophenylketone, Cyclic ketoneAcetic Acid1605Excellent[13][18]
Modified Skraup Substituted anilines, GlycerolH₂SO₄<200-Fair to good[6]
Multi-component Formyl-quinoline, Amine, DiketoneDMF125-1358-20-[19]
Quinoline-fused benzodiazepines Substituted 3-bromomethyl-2-chloro-quinolines-80-92-97[20]

Experimental Protocols

Below are detailed methodologies for key high-temperature quinoline cyclization reactions.

Protocol 1: Skraup Synthesis of Quinoline

  • Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).[4]

  • Materials: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Slowly and with cooling, add the concentrated sulfuric acid in portions.

    • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.

    • If the reaction becomes too vigorous, cool the flask with a water bath.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

    • Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Steam distill the mixture to isolate the crude quinoline.

Protocol 2: Friedländer Synthesis of 2-Methylquinoline

  • Reference: Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).[4]

  • Materials: 2-Aminobenzaldehyde, Acetone, 10% aqueous Sodium Hydroxide solution.

  • Procedure:

    • In a 250-mL Ermeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

    • Add the 10% sodium hydroxide solution and swirl the mixture.

    • Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.

    • Collect the product by filtration and wash with a small amount of cold acetone.

Visualizing Workflows and Relationships

The following diagrams illustrate key concepts and troubleshooting workflows for high-temperature quinoline cyclization reactions.

Troubleshooting_Exothermic_Reaction start Problem: Uncontrolled Exothermic Reaction moderator Add Moderator (e.g., FeSO₄, Boric Acid) start->moderator slow_addition Slow Reagent Addition (e.g., H₂SO₄) with Cooling start->slow_addition stirring Ensure Efficient Stirring start->stirring outcome Controlled Reaction, Reduced Tar Formation moderator->outcome slow_addition->outcome stirring->outcome

Troubleshooting workflow for exothermic quinoline synthesis.

Low_Yield_Troubleshooting start Problem: Low Product Yield temp Optimize Temperature start->temp time Adjust Reaction Time start->time catalyst Verify Catalyst Choice and Purity start->catalyst reagents Check Reagent Purity (e.g., anhydrous) start->reagents outcome Improved Yield temp->outcome time->outcome catalyst->outcome reagents->outcome

General troubleshooting workflow for low yield in quinoline synthesis.

Conrad_Limpach_Knorr_Selectivity reactants Aniline + β-Ketoester low_temp Low Temperature (e.g., Room Temp) reactants->low_temp Kinetic Control high_temp High Temperature (>140 °C) reactants->high_temp Thermodynamic Control product_4 4-Hydroxyquinoline (Kinetic Product) low_temp->product_4 product_2 2-Hydroxyquinoline (Thermodynamic Product) high_temp->product_2

Temperature-dependent selectivity in Conrad-Limpach-Knorr synthesis.

References

Green chemistry approaches to minimize waste in quinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in applying green chemistry principles to the synthesis of quinoline derivatives, with a focus on minimizing waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry alternatives to traditional quinoline synthesis methods like Skraup or Doebner-von Miller?

A1: The main green alternatives focus on reducing hazardous waste, energy consumption, and the use of harsh reagents.[1][2] Key approaches include:

  • Microwave-Assisted Synthesis (MAS): Utilizes microwave irradiation to dramatically shorten reaction times (minutes vs. hours) and often improve product yields.[3][4][5]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic cavitation to enhance mass transfer and reaction rates, leading to shorter reaction times and higher yields under milder conditions.[1][6]

  • Green Catalysts: Involves the use of environmentally benign and often recyclable catalysts such as nanocatalysts, ionic liquids, deep eutectic solvents (DESs), and biodegradable acids like formic acid.[1][6][7]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent ("neat" conditions), often by grinding solid reactants or heating a mixture, which significantly minimizes solvent waste.[1][6][8]

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or glycerol.[7][8][9]

Q2: How can I assess the "greenness" of my quinoline synthesis method?

A2: Several metrics can be used to quantify the environmental impact of a chemical process. The most common are:

  • Atom Economy: This metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product.[10] An ideal reaction has 100% atom economy.

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste produced to the mass of the desired product.[10] A lower E-factor indicates a greener process. For example, an iron-catalyzed C-H activation method for quinoline synthesis has been reported with a very low E-factor of approximately 0.92.[11]

Q3: I'm interested in using a nanocatalyst for my quinoline synthesis. What are the main advantages and potential challenges?

A3: Nanocatalysts offer several benefits for quinoline synthesis, including a high surface area-to-volume ratio which can lead to higher catalytic activity and the ability to conduct reactions under milder conditions.[12][13] However, there are some challenges to consider:

  • Stability: Nanoparticles can sometimes aggregate and deactivate, particularly at elevated temperatures.[12]

  • Leaching: Metal nanoparticles may leach into the reaction solution, contaminating the product and leading to a loss of catalytic activity.[12]

  • Recovery and Reusability: While many nanocatalysts are designed for recyclability, their efficient recovery from the reaction mixture can be a challenge.[1] Using magnetic nanoparticles can simplify this process.[1][14]

Q4: Can I use a domestic microwave for microwave-assisted synthesis?

A4: It is not recommended to use a domestic microwave oven for chemical synthesis.[3] These appliances lack the precise temperature and pressure controls necessary for reproducible and safe laboratory work, especially when working with flammable organic solvents.[3] Dedicated scientific microwave reactors are equipped with the required safety features and allow for accurate control of reaction parameters.[3]

Troubleshooting Guides

Microwave-Assisted Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inefficient absorption of microwaves by the reaction mixture.Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption or consider a co-solvent system.[3]
Low substrate reactivity due to electron-donating or -withdrawing groups.Adjust reaction conditions, such as increasing the temperature or extending the reaction time.[3]
Catalyst deactivation under microwave conditions.Add fresh catalyst or switch to a more robust catalyst.[3]
Product Decomposition or Charring Localized overheating or "hot spots" in the reaction mixture.Ensure uniform stirring and consider using a microwave reactor with a rotating turntable. Reduce the microwave power or use pulsed heating.[1][3]
Reaction time is too long for the set temperature.Shorten the irradiation time and monitor the reaction progress closely.[3]
Inconsistent Results Variations in starting material quality.Ensure the purity of reactants and solvents, as impurities can inhibit the reaction or cause side reactions.[3]
Inconsistent positioning of the reaction vessel in the microwave cavity.Place the reaction vessel in the same position for each experiment to ensure consistent energy absorption.[3]
Catalyst-Related Issues
Issue Potential Cause(s) Troubleshooting Steps
Low Catalyst Activity Catalyst poisoning by impurities in the starting materials or solvents.Purify starting materials and solvents before use.[12]
Catalyst deactivation due to coking (carbon deposition).For solid catalysts, regeneration by calcination (heating in air) can often remove carbon deposits.[12]
Poor Catalyst Recyclability Leaching of the active catalytic species into the reaction medium.Ensure the catalyst is truly heterogeneous under the reaction conditions. Consider immobilizing the catalyst on a solid support.[12]
Inefficient recovery of the catalyst after the reaction.For nanocatalysts, consider using magnetic nanoparticles for easy separation with an external magnet.[1] Filtration or centrifugation can also be used.[1]
Structural changes or agglomeration of the catalyst during the reaction.Characterize the recovered catalyst (e.g., using XRD or TEM) to check for changes in its structure.[1]
Common Side Reactions in Green Quinoline Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Formation of Polymeric Byproducts Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds (in Doebner-von Miller type reactions).[15][16]Consider using a biphasic solvent system to reduce the concentration of the carbonyl compound in the acidic phase.[2][15] Experiment with milder acid catalysts.[15]
Formation of Tarry Substances Harsh reaction conditions, especially in classical methods like the Skraup synthesis, can lead to polymerization and charring.[2][15][17]Employ greener alternatives like microwave-assisted synthesis which often provide cleaner reactions.[2] Using moderators like ferrous sulfate can also help control exothermic reactions.[17]
Formation of Regioisomers Use of unsymmetrical starting materials (e.g., unsymmetrical β-diketones in the Combes synthesis).[15]Explore different catalysts that may offer better regioselectivity.[15] Adjusting reaction parameters such as temperature may also influence the isomeric ratio.

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes quantitative data for different green approaches to quinoline synthesis, highlighting the improvements over conventional methods.

Method Catalyst Solvent Time Yield (%) Key Green Advantages
Microwave-Assisted Skraup Synthesis H₂SO₄Water15-20 min10-66%Rapid reaction, use of water as a green solvent.[8]
Microwave-Assisted Friedländer Synthesis Ammonium AcetateWater10-15 min75-93%High yields, short reaction time, use of water.[8]
Ultrasound-Assisted Synthesis Not specifiedNot specified-Improved yieldsEnhanced reaction rates and yields under milder conditions.[6]
Solvent-Free Friedländer Synthesis Co(0) and Cu(0) doped aerogelsNone2 h90-97%Eliminates solvent waste, high yields, reusable catalyst.[8]
Green Solvent Synthesis (Friedländer) Niobium(V) chlorideGlycerol15-90 min76-98%Use of a non-toxic, biodegradable solvent, high yields.[9]
Nanocatalyst-Mediated Synthesis Fe₃O₄ NPs-cellWater-88-96%High yields, catalyst is magnetically separable and reusable.[13]

Experimental Protocols

Protocol 1: Microwave-Assisted, One-Pot Synthesis of Quinoline Derivatives

This protocol is a general guideline for a catalyst-free, multi-component condensation reaction.[8]

Materials:

  • Benzene-1,3-diol

  • Aromatic aldehyde

  • Ammonium acetate

  • Acetoacetanilide

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine benzene-1,3-diol (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), and acetoacetanilide (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100°C) for 8-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure quinoline derivative.

Protocol 2: Nanocatalyst-Mediated Synthesis of Pyrimido[4,5-b]quinolones in Water

This protocol describes a three-component reaction using a magnetically separable nanocatalyst.[13]

Materials:

  • Aromatic aldehyde

  • 6-amino-1,3-dimethyluracil

  • Dimedone or 1,3-cyclohexadione

  • Fe₃O₄ NPs-cell catalyst (0.04 g)

  • Water

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), dimedone (or 1,3-cyclohexadione) (1 mmol), and the Fe₃O₄ NPs-cell catalyst in water (5 mL).

  • Heat the mixture under reflux with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture using an external magnet.

  • Collect the precipitated product by filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_workup Workup and Purification reactants Combine Reactants, Catalyst, and Solvent microwave Microwave Irradiation reactants->microwave Method A ultrasound Ultrasound Sonication reactants->ultrasound Method B reflux Reflux in Green Solvent reactants->reflux Method C cool Cool to Room Temperature microwave->cool ultrasound->cool reflux->cool separate Catalyst Separation (e.g., Magnet, Filtration) cool->separate isolate Isolate Product (Filtration/Extraction) separate->isolate purify Purify Product (e.g., Recrystallization) isolate->purify

Caption: A generalized experimental workflow for green quinoline derivative synthesis.

troubleshooting_logic start Low Product Yield? check_conditions Review Reaction Conditions (Temp, Time, Power) start->check_conditions Yes side_products Side Products Observed? start->side_products No solution_conditions Optimize Conditions: - Lower Temperature - Shorter Time - Milder Catalyst check_conditions->solution_conditions check_reagents Verify Reagent Purity and Stoichiometry solution_reagents Purify Reagents Adjust Stoichiometry check_reagents->solution_reagents check_catalyst Assess Catalyst Activity and Loading solution_catalyst Use Fresh/More Active Catalyst Increase Loading check_catalyst->solution_catalyst tar Tar/Polymer Formation? side_products->tar Yes end_good Successful Synthesis side_products->end_good No isomers Regioisomer Mixture? tar->isomers No solution_tar - Use Greener Method (e.g., MAS) - Add Moderator - Use Biphasic System tar->solution_tar Yes solution_isomers - Screen Different Catalysts - Modify Temperature isomers->solution_isomers Yes end_bad Further Optimization Needed isomers->end_bad No solution_conditions->end_bad solution_reagents->end_bad solution_catalyst->end_bad solution_tar->end_bad solution_isomers->end_bad

Caption: A decision tree for troubleshooting common issues in quinoline synthesis.

References

Validation & Comparative

A Comparative Analysis of Quinoline-Based c-Met Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical and Clinical Performance

The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, survival, and motility, has emerged as a significant target in oncology.[1] Dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression and metastasis of numerous cancers.[1] The quinoline scaffold has proven to be a versatile and effective core structure for the development of potent c-Met inhibitors.[2][3] This guide provides a comprehensive comparative analysis of prominent quinoline-based c-Met inhibitors, presenting preclinical and clinical data to inform research and drug development decisions.

Preclinical Performance: A Head-to-Head Comparison of Inhibitory Potency

The in vitro potency of c-Met inhibitors is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several notable quinoline-based inhibitors against c-Met and a panel of other kinases, providing insights into their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Quinoline-Based c-Met Inhibitors

Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)KDR IC50 (nM)AXL IC50 (nM)RON IC50 (nM)Other Notable Kinase IC50s (nM)
Cabozantinib 1.30.035-7-RET (5.2), KIT (4.6), FLT3 (11.3)
Foretinib 1.5-----
Crizotinib 11 (cell-based)---20-30 fold selective over RONALK (24), ROS1 (<0.025, Ki)
Capmatinib 0.13---Inactive-
Tepotinib 4-----
Compound 12n 30-----
Compound 11c 80-----
Compound 11i 50-----
Compound 13b 20-----

Note: IC50 values can vary between different assay conditions. Data is compiled from multiple sources for comparative purposes.

Table 2: In Vitro Anti-proliferative Activity of Quinoline-Based c-Met Inhibitors

CompoundCell LineCancer TypeCell Viability IC50 (µM)
Cabozantinib HCT-116Colon3.403
Foretinib MDA-MB-157Breast-
Compound 12n A549, MCF-7, MKN-45Lung, Breast, Gastric-
Compound 11c HeLaCervical0.9
Compound 13b HeLaCervical-

Clinical Performance: Efficacy and Safety of Approved Inhibitors in NSCLC

Several quinoline-based c-Met inhibitors have received regulatory approval for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The following table summarizes key clinical trial data for these drugs.

Table 3: Clinical Performance of Approved Quinoline-Based c-Met Inhibitors in METex14 NSCLC

DrugTrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Common Grade ≥3 Adverse Events
Capmatinib GEOMETRY mono-1Treatment-naïve65.6%10.8Peripheral edema, nausea, vomiting, increased blood creatinine, dyspnea, fatigue, decreased appetite.[2]
Previously treated48.4%8.11
Tepotinib VISIONTreatment-naïve57.3%12.6Peripheral edema, nausea, diarrhea, increased blood creatinine, hypoalbuminemia.[4][5]
Previously treated45.0%12.6
Crizotinib PROFILE 1001Previously treated32%7.3Edema, visual impairment, diarrhea.[6]
Cabozantinib Phase IIPreviously treated (including prior MET TKI)20%4.5Hypophosphatemia, hypertension, elevated lipase, fatigue, diarrhea, palmar-plantar erythrodysesthesia.[7]

Understanding the Mechanism: The c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways like RAS/MAPK and PI3K/AKT. These pathways are crucial for cell growth, survival, and migration. Quinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its activation.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cMet_inactive c-Met Receptor cMet_active Dimerized & Phosphorylated c-Met cMet_inactive->cMet_active Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway cMet_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet_active->RAS_MAPK STAT STAT Pathway cMet_active->STAT HGF HGF (Ligand) HGF->cMet_inactive Binds Inhibitor Quinoline-based c-Met Inhibitor Inhibitor->cMet_active Inhibits Proliferation Cell Proliferation, Survival, Migration, Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: The HGF/c-Met signaling pathway and the inhibitory action of quinoline-based compounds.

Experimental Protocols: A Guide for Reproducible Research

To ensure accurate and reproducible evaluation of c-Met inhibitors, standardized experimental protocols are essential.

c-Met Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase in a cell-free system.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Stop/Detection buffer (e.g., 1X Detection Buffer with EDTA)

  • 384-well assay plates

  • TR-FRET-enabled plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to a 4x working concentration.

  • Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the c-Met kinase in kinase buffer to a 4x working concentration and add 5 µL to each well.

  • Reaction Initiation: Prepare a 2x substrate/ATP mixture in kinase buffer. Add 10 µL of this mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer containing the Eu-antibody and streptavidin-acceptor to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320-340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to controls. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Test compound (e.g., quinoline-based c-Met inhibitor)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data and determine the IC50 value.[5]

Western Blotting for c-Met Pathway Analysis

This technique is used to detect changes in the phosphorylation status of c-Met and its downstream signaling proteins following inhibitor treatment.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation.

Visualizing the Research Process

The following diagrams illustrate a typical experimental workflow for evaluating c-Met inhibitors and the logical structure of this comparative guide.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine_IC50 Determine Potency (IC50) Kinase_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability Western_Blot Western Blot Analysis (Pathway Inhibition) Tumor_Xenograft Tumor Xenograft Studies Western_Blot->Tumor_Xenograft Assess_Efficacy Assess In Vivo Efficacy Tumor_Xenograft->Assess_Efficacy

Caption: A generalized experimental workflow for the preclinical evaluation of c-Met inhibitors.

Comparative_Analysis_Logic cluster_preclinical Preclinical Performance cluster_clinical Clinical Performance (Approved Drugs) cluster_methods Experimental Methodologies Topic Comparative Analysis of Quinoline-Based c-Met Inhibitors cluster_preclinical cluster_preclinical Topic->cluster_preclinical cluster_clinical cluster_clinical Topic->cluster_clinical cluster_methods cluster_methods Topic->cluster_methods Potency Inhibitory Potency (Biochemical IC50s) Selectivity Kinase Selectivity Profile Potency->Selectivity Cellular_Activity Anti-proliferative Activity (Cell-based IC50s) Selectivity->Cellular_Activity Efficacy Clinical Efficacy (ORR, PFS) Safety Safety Profile (Adverse Events) Efficacy->Safety Protocols Detailed Experimental Protocols Pathways Signaling Pathway & Workflow Diagrams Protocols->Pathways

Caption: The logical structure of this comparative analysis guide.

References

A Comparative Analysis of the Anticancer Potential of 4-Chloro-2-methoxy-6-methylquinoline Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The anticancer efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of various quinoline and quinazolinone derivatives against a panel of human cancer cell lines. It is important to note that these compounds, while structurally related to the core topic, are not direct derivatives of 4-Chloro-2-methoxy-6-methylquinoline, and are presented here for comparative purposes.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone Derivative 5c HCT-116 (Colon)8.00 ± 0.33[1]
MCF-7 (Breast)Not specified[1]
HepG-2 (Liver)Not specified[1]
Quinazolinone Derivative 5d HCT-116 (Colon)Not specified[1]
MCF-7 (Breast)Not specified[1]
HepG-2 (Liver)17.78 ± 0.58[1]
4-Anilinoquinolinylchalcone 4a MDA-MB-231 (Breast)0.11[2]
Huh-7 (Liver)Not specified[2]
4-Anilinoquinolinylchalcone 4d MDA-MB-231 (Breast)0.18[2]
Huh-7 (Liver)Not specified[2]
Furo[2,3-b]quinolone-4-ylamino)phenyl]ethanone (5a) Mean GI50 across NCI-60 panel0.025[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of anticancer compounds. Below are representative protocols for the synthesis of a key quinoline intermediate and for the evaluation of cytotoxic activity.

Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

A general method for the synthesis of the core structure of interest involves a multi-step process starting from 4-methoxyaniline. This key intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, can then be further modified to generate a library of derivatives.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination cluster_3 Step 4: Derivatization A 4-Methoxyaniline C 6-Methoxy-2-methylquinolin-4-ol A->C B Ethyl acetoacetate B->C E 6-Methoxy-2-methyl-3-nitroquinolin-4-ol C->E D Nitrating agent (e.g., HNO3/H2SO4) D->E G 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline E->G F Chlorinating agent (e.g., POCl3) F->G I 4-Amino-2-methoxy-6-methylquinoline Derivatives G->I H Nucleophilic substitution with various amines H->I

Caption: Synthetic pathway for this compound derivatives.

Procedure:

  • Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate in a high-boiling point solvent, such as diphenyl ether, and heated to high temperatures to induce a Conrad-Limpach cyclization, yielding 6-methoxy-2-methylquinolin-4-ol.

  • Nitration: The resulting quinolinol is then nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the 3-position, affording 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

  • Chlorination: The nitro-quinolinol is subsequently treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the key intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[4]

  • Derivatization: This intermediate can then undergo nucleophilic substitution reactions at the 4-position with a variety of amines to produce a diverse library of 4-amino-2-methoxy-6-methylquinoline derivatives.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow for cell attachment A->B C Treat cells with various concentrations of quinoline derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well and incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability and determine IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Signaling Pathway Analysis

Quinoline derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell growth and survival. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in many types of cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K/Akt/mTOR Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->PI3K inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Mechanism of Action:

Several studies suggest that certain quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.[7] This inhibition can occur at different nodes within the pathway. For instance, some derivatives may directly inhibit the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, blocks the downstream activation of Akt and mTORC1. The ultimate consequence of this inhibition is the suppression of cancer cell proliferation, survival, and growth. The induction of apoptosis is another key mechanism of action for many quinoline derivatives, which can be a downstream effect of signaling pathway inhibition.

Conclusion

While a dedicated comparative study on the anticancer activity of a series of this compound derivatives is needed, the available data on structurally related quinoline and quinazolinone compounds highlight the significant potential of this chemical class in oncology research. The presented data and protocols provide a foundational framework for researchers to design and evaluate novel derivatives. Future studies should focus on establishing a clear structure-activity relationship for the this compound scaffold to guide the development of more potent and selective anticancer agents. The exploration of their effects on key signaling pathways, such as the PI3K/Akt/mTOR cascade, will be crucial in elucidating their mechanisms of action and identifying potential biomarkers for patient stratification.

References

Validating Target Engagement for 4-Chloro-2-methoxy-6-methylquinoline-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is contingent on robust validation that a drug candidate interacts with its intended molecular target within a physiological context. This guide provides a comparative overview of key methodologies for validating the target engagement of novel inhibitors derived from the 4-Chloro-2-methoxy-6-methylquinoline scaffold, a class of compounds showing promise as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Therefore, inhibitors targeting components of this pathway, such as the hypothetical compound CQM-1 , a this compound derivative, require rigorous validation of on-target activity.

This guide will compare three critical types of assays for target engagement validation:

  • Biochemical Assays: To determine direct interaction with the purified target protein.

  • Cellular Assays: To confirm target interaction and pathway modulation in a live-cell context.

  • Biophysical Assays: To directly measure the binding affinity and kinetics of the inhibitor-target interaction.

We will use CQM-1 as our primary example and compare its hypothetical performance data with alternative, established PI3K/mTOR inhibitors to provide a clear framework for experimental design and data interpretation.

Data Presentation: Comparative Analysis of Target Engagement

The following tables summarize hypothetical, yet representative, quantitative data for our lead compound, CQM-1, alongside two well-characterized kinase inhibitors, Gedatolisib (a dual PI3K/mTOR inhibitor) and a generic Quinazoline-based PI3Kδ selective inhibitor, to illustrate a comprehensive validation approach.

Table 1: Biochemical Assay Data

CompoundTargetAssay TypeIC50 (nM)
CQM-1 (Hypothetical) PI3KαKinase Glo®15
mTORLanthaScreen™35
GedatolisibPI3KαKinase Assay0.4
mTORKinase Assay1.6
Quinazoline-PI3Kδ SelectivePI3KδBiochemical Assay1.9

Table 2: Cellular Assay Data

CompoundCell LineAssay TypeEndpointIC50 (nM)
CQM-1 (Hypothetical) MCF-7Western Blotp-Akt (Ser473)50
PC-3CETSATarget Stabilization120
GedatolisibPC-3Western Blotp-Akt (Ser473)11
Quinazoline-PI3Kδ SelectiveRat-1 (transfected)pAkt formationp-Akt~25

Table 3: Biophysical Assay Data

CompoundTargetAssay TypeBinding Affinity (K D ) (nM)
CQM-1 (Hypothetical) PI3KαSurface Plasmon Resonance (SPR)25
GedatolisibPI3KαIsothermal Titration Calorimetry (ITC)1.2
Quinazoline-PI3Kδ SelectivePI3KδNot Publicly AvailableNot Publicly Available

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and the workflows for key target engagement validation experiments.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation |-- CQM1 CQM-1 CQM1->PI3K inhibits CQM1->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway with inhibition points for CQM-1.

Target_Engagement_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay (Western Blot) cluster_biophys Biophysical Assay (SPR) b_start Purified Target (e.g., PI3Kα) b_inhibitor Add CQM-1 (Dose-response) b_start->b_inhibitor b_reaction Initiate Kinase Reaction (add ATP, Substrate) b_inhibitor->b_reaction b_detect Detect Signal (e.g., Luminescence) b_reaction->b_detect b_end Calculate IC50 b_detect->b_end c_start Culture Cancer Cells (e.g., MCF-7) c_inhibitor Treat with CQM-1 (Dose-response) c_start->c_inhibitor c_lyse Lyse Cells & Collect Protein c_inhibitor->c_lyse c_wb Western Blot for p-Akt / Total Akt c_lyse->c_wb c_end Quantify Inhibition c_wb->c_end p_start Immobilize Target on Sensor Chip p_inject Inject CQM-1 at Varying Concentrations p_start->p_inject p_measure Measure Binding Response Units (RU) p_inject->p_measure p_end Calculate KD p_measure->p_end

Caption: Experimental workflows for key target engagement validation assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific experimental conditions.

Biochemical Kinase Assay (e.g., Kinase-Glo®)

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

  • Reagents: Recombinant human PI3Kα enzyme, lipid kinase substrate (e.g., PIP2), ATP, and the test inhibitor (CQM-1).

  • Assay Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP level, which is detected via a luciferase-based reaction that generates a luminescent signal.

  • Procedure:

    • The PI3Kα enzyme is pre-incubated with a serial dilution of CQM-1 in a 384-well plate.

    • The kinase reaction is initiated by the addition of the lipid substrate and ATP.

    • The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.

    • The Kinase-Glo® reagent is added to stop the kinase reaction and initiate the luminescence reaction.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using a non-linear regression curve fit.

Cellular Target Engagement - Western Blot for Pathway Modulation

Objective: To assess the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Methodology:

  • Cell Culture: A cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, which often has PIK3CA mutations) is used.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of CQM-1 for a specified duration (e.g., 2-4 hours).

  • Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated target (e.g., anti-p-Akt Ser473) and the total protein (e.g., anti-Akt).

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The band intensities for the phosphorylated and total protein are quantified. The ratio of p-Akt to total Akt is calculated for each concentration and normalized to the vehicle control to determine the IC50 for pathway inhibition.

Biophysical Assay - Surface Plasmon Resonance (SPR)

Objective: To directly measure the binding kinetics (association and dissociation rates) and affinity (K D ) of the inhibitor to its purified target.

Methodology:

  • Reagents: Purified recombinant PI3Kα, CQM-1, and an SPR instrument with a suitable sensor chip (e.g., CM5 chip).

  • Assay Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One molecule (the ligand, e.g., PI3Kα) is immobilized on the chip, and the other (the analyte, e.g., CQM-1) is flowed over the surface.

  • Procedure:

    • The PI3Kα protein is immobilized onto the sensor chip surface using standard amine coupling chemistry.

    • A serial dilution of CQM-1 in running buffer is prepared.

    • Each concentration of CQM-1 is injected sequentially over the chip surface, followed by a dissociation phase where only running buffer flows over the chip.

    • The binding response is measured in real-time as a sensorgram.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

By employing a combination of these biochemical, cellular, and biophysical assays, researchers can build a comprehensive and robust data package to validate the target engagement of this compound-derived inhibitors. This multi-faceted approach provides strong evidence of the mechanism of action, informs on structure-activity relationships (SAR), and increases confidence in the therapeutic potential of the compound series before advancing to more complex preclinical and clinical studies.

References

Navigating the Tumor Microenvironment: A Comparative Guide to the In Vivo Efficacy of Novel Quinoline Compounds in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, quinoline derivatives have emerged as a promising class of small molecules with potent anti-tumor activities. Their diverse mechanisms of action, targeting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, have positioned them as compelling candidates for novel cancer therapeutics. This guide provides a comprehensive in vivo efficacy comparison of several novel quinoline compounds, offering researchers, scientists, and drug development professionals a data-driven overview of their performance in preclinical xenograft models. The following analysis is based on recently published studies and aims to facilitate informed decision-making in the advancement of next-generation cancer therapies.

Comparative In Vivo Efficacy of Novel Quinoline Compounds

The in vivo anti-tumor activity of novel quinoline compounds has been rigorously evaluated in various xenograft models, demonstrating significant tumor growth inhibition and highlighting their therapeutic potential. The following tables summarize the quantitative efficacy data for prominent quinoline derivatives from recent preclinical studies.

Table 1: Tumor Growth Inhibition in Xenograft Models
Compound NameCancer Cell LineXenograft ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
MPytMP-Ir NCI-H460 (Non-small cell lung cancer)Nude Mice10.0 mg/kg, intraperitoneally, every 2 days for 12 days47.1%[1]
DFIQ H1299 (Non-small cell lung cancer)Zebrafish1 µM, incubation for 48 hoursSignificant decrease in tumor volume[2][3]
91b1 KYSE450 (Esophageal squamous cell carcinoma)Nude MiceNot specifiedSignificantly reduced tumor size[4][5][6]
Anlotinib SW620 (Colon cancer)Nude Mice3 mg/kg, oral, once daily83%[7]
Anlotinib U-87MG (Glioblastoma)Nude Mice3 mg/kg, oral, once daily55%[7]
Anlotinib Caki-1 (Renal cancer)Nude Mice3 mg/kg, oral, once daily80%[7]
Anlotinib Calu-3 (Non-small cell lung cancer)Nude Mice3 mg/kg, oral, once daily91% (led to tumor regression)[7]
Anlotinib SK-OV-3 (Ovarian cancer)Nude Mice3 mg/kg, oral, once daily97% (led to tumor regression)[7]
Bosutinib K562 (Chronic Myelogenous Leukemia)Nude MiceNot specifiedCaused tumor regression[8]
Bosutinib KU812 (Chronic Myelogenous Leukemia)Nude MiceNot specifiedCaused tumor regression[8]
Quinoline-Chalcone 24d H22 (Hepatocellular carcinoma)MiceNot specifiedSignificantly inhibited tumor growth[9]
Table 2: In Vitro Cytotoxicity (IC50) of Novel Quinoline Compounds
Compound NameCancer Cell LineIC50 ValueTime PointReference
MPytMP-Ir NCI-H4605.05 ± 0.22 nMNot Specified[1]
DFIQ H12994.16 µM24 hours[2][3]
DFIQ H12992.81 µM48 hours[2]
DFIQ A5495.06 µM24 hours[2]
DFIQ A5493.53 µM48 hours[2]
Anlotinib Multiple Myeloma (PDX1)2.49 µM48 hours[10]
Anlotinib Multiple Myeloma (MM.1S)2.12 µM48 hours[10]
Quinoline-Chalcone 12e MGC-803 (Gastric cancer)1.38 µMNot Specified[11]
Quinoline-Chalcone 12e HCT-116 (Colon cancer)5.34 µMNot Specified[11]
Quinoline-Chalcone 12e MCF-7 (Breast cancer)5.21 µMNot Specified[11]
Quinoline-Chalcone 24d K5620.009 µMNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the experimental protocols for the establishment of xenograft models and the administration of the novel quinoline compounds as described in the cited literature.

General Xenograft Model Establishment in Mice
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunodeficient mice (e.g., nude mice, SCID mice) aged 4-6 weeks are typically used.

  • Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

G cluster_setup Xenograft Model Setup cluster_monitoring Tumor Growth & Treatment A Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Injection in Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Drug Administration E->F G Efficacy Evaluation F->G

General workflow for in vivo xenograft studies.
Zebrafish Xenograft Model for DFIQ

  • Cell Implantation: H1299 cells were implanted into the yolk sac of zebrafish larvae at 72 hours post-fertilization.[2]

  • Drug Administration: The larvae were then incubated with DFIQ at concentrations of 0.5 µM or 1 µM for 48 hours.[2]

  • Efficacy Evaluation: Tumor volume was measured to assess the inhibitory effect of DFIQ.[2]

Signaling Pathways and Mechanisms of Action

The anti-tumor efficacy of these novel quinoline compounds is attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

MPytMP-Ir: Mitochondrial Dysfunction and Apoptosis

MPytMP-Ir exerts its cytotoxic effects by inducing G1 cell cycle arrest and activating the mitochondrial dysfunction pathway, leading to apoptosis in NCI-H460 tumor cells.[1] This compound also demonstrates potent telomerase inhibition.

G MPytMP_Ir MPytMP-Ir Mitochondria Mitochondrial Dysfunction MPytMP_Ir->Mitochondria CellCycle G1 Cell Cycle Arrest MPytMP_Ir->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation

MPytMP-Ir mechanism of action.
DFIQ: Induction of Apoptosis and Autophagy

DFIQ induces cell death in non-small-cell lung cancer cells through the induction of both apoptosis and autophagy.[2][3] This is associated with the generation of reactive oxygen species (ROS), cleavage of apoptotic proteins, and DNA damage.[2][3]

G DFIQ DFIQ ROS ROS Generation DFIQ->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath

DFIQ induced signaling pathway.
91b1: Downregulation of Lumican

The novel quinoline compound 91b1 demonstrates its anti-cancer effects by downregulating the expression of Lumican.[4][5][6] Lumican is a proteoglycan that has been implicated in tumorigenesis, and its suppression by 91b1 leads to the inhibition of cancer cell progression.[4][5][6]

G c91b1 Compound 91b1 Lumican Lumican Expression c91b1->Lumican Tumorigenesis Inhibition of Tumorigenesis Lumican->Tumorigenesis

Compound 91b1 mechanism of action.
Anlotinib and Bosutinib: Multi-Kinase Inhibition

Anlotinib and Bosutinib are multi-kinase inhibitors that target several receptor tyrosine kinases crucial for tumor growth and angiogenesis. Anlotinib inhibits VEGFR, FGFR, PDGFR, and c-Kit, while Bosutinib is a potent inhibitor of Src and Abl kinases.[7][8][12]

G cluster_anlotinib Anlotinib cluster_bosutinib Bosutinib Anlotinib Anlotinib VEGFR VEGFR Anlotinib->VEGFR FGFR FGFR Anlotinib->FGFR PDGFR PDGFR Anlotinib->PDGFR cKit c-Kit Anlotinib->cKit Angiogenesis Angiogenesis Inhibition VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation_A Proliferation Inhibition PDGFR->Proliferation_A cKit->Proliferation_A Bosutinib Bosutinib Src Src Bosutinib->Src Abl Abl Bosutinib->Abl Proliferation_B Proliferation Inhibition Src->Proliferation_B Abl->Proliferation_B

Multi-kinase inhibition by Anlotinib and Bosutinib.

Conclusion

The novel quinoline compounds presented in this guide demonstrate significant in vivo efficacy across a range of cancer types in xenograft models. Their diverse mechanisms of action, from inducing apoptosis and autophagy to inhibiting key oncogenic kinases, underscore the versatility of the quinoline scaffold in cancer drug design. The provided quantitative data and experimental protocols offer a valuable resource for researchers to compare and contrast the performance of these promising anti-tumor agents, thereby accelerating the development of more effective and targeted cancer therapies. Further investigation into the safety profiles and pharmacokinetic properties of these compounds will be critical in their translation to clinical settings.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to off-target activities. Understanding the cross-reactivity profile of a kinase inhibitor is therefore critical for elucidating its mechanism of action, predicting potential toxicities, and identifying opportunities for drug repurposing.

This guide provides a comprehensive framework for the cross-reactivity profiling of novel kinase inhibitors, using the hypothetical scaffold 4-Chloro-2-methoxy-6-methylquinoline as a conceptual starting point. Due to the absence of publicly available data for inhibitors derived from this specific scaffold, we will utilize the well-characterized, multi-kinase inhibitor Cabozantinib , which shares a quinoline core, as a practical exemplar. This guide will objectively compare its performance with a hypothetical selective inhibitor and provide the supporting experimental methodologies and data interpretation frameworks necessary for robust profiling of new chemical entities.

Comparative Kinase Inhibition Profiles

A critical step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. The following tables summarize the inhibitory activity of Cabozantinib against a selection of key kinases, providing a benchmark for comparison against a hypothetical inhibitor derived from this compound.

Table 1: Biochemical Potency and Kinase Selectivity Profile of Cabozantinib

Target KinaseIC50 (nM)Primary Cellular Process
VEGFR2 (KDR) 0.035 [1]Angiogenesis, Vascular Permeability
MET 1.3 [1]Cell Proliferation, Motility, Invasion
RET 4 [1]Neuronal Development, Cell Growth
KIT 4.6 [1]Hematopoiesis, Cell Proliferation
AXL 7 [1]Cell Survival, Migration
FLT3 11.3 [1]Hematopoiesis, Cell Proliferation
FLT1 (VEGFR1) 12[1]Angiogenesis
FLT4 (VEGFR3) 6[1]Lymphangiogenesis
TIE2 14.3 [1]Angiogenesis, Vascular Stability
RON 124[1]Cell Motility, Invasion
PDGFRβ 234[1]Cell Growth, Proliferation
FGFR1 5294[1]Cell Growth, Differentiation

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical assays. These values can vary depending on the specific assay conditions.

Table 2: Hypothetical Comparison of a Novel Inhibitor vs. Cabozantinib

FeatureNovel Inhibitor (Hypothetical) Cabozantinib (Multi-Kinase Inhibitor)
Primary Target(s) e.g., A specific kinase with high potencyVEGFR2, MET, RET, AXL, etc.[2][3][4]
Selectivity Profile High selectivity for the primary target with minimal off-target activity at therapeutic concentrations.Broad-spectrum inhibitor targeting multiple kinases involved in tumorigenesis and angiogenesis.[5][6]
Therapeutic Rationale Precision targeting of a specific oncogenic driver with a potentially wider therapeutic window.Simultaneous disruption of multiple oncogenic signaling pathways to overcome resistance.[7]
Potential Advantages Reduced off-target side effects.Efficacy in tumors driven by multiple signaling pathways.
Potential Disadvantages Susceptibility to resistance via pathway redundancy.Higher potential for off-target toxicities.

Experimental Protocols

Comprehensive cross-reactivity profiling relies on robust and standardized experimental methodologies. The following section details a widely used approach for determining the kinase inhibition profile of a test compound.

KINOMEscan® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase that binds to the immobilized ligand is measured, and a lower amount of bound kinase indicates a stronger interaction with the test compound.

Materials:

  • Test Compound (e.g., a derivative of this compound) dissolved in DMSO.

  • A large panel of DNA-tagged recombinant human kinases.

  • Immobilized, active-site directed ligands on a solid support (e.g., magnetic beads).

  • Assay buffer.

  • Quantitative PCR (qPCR) reagents.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM with 11-point, 3-fold serial dilutions.

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the diluted test compound or a DMSO control.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the solid support to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the solid support.

  • Quantification: Quantify the amount of eluted kinase by measuring the associated DNA tag using qPCR.

  • Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the test compound. The results are often reported as the percentage of the DMSO control or as a dissociation constant (Kd).

Visualization of Signaling Pathways and Workflows

Visualizing the complex interplay of signaling pathways and experimental procedures is essential for a clear understanding of a kinase inhibitor's mechanism of action and profiling strategy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Permeability Vascular Permeability AKT->Permeability mTOR->Proliferation Migration Cell Migration SRC->Migration VEGF VEGF VEGF->VEGFR2 Binds & Activates Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Inhibits G cluster_workflow Kinase Inhibitor Profiling Workflow start Start: Novel Quinoline-based Inhibitor synthesis Chemical Synthesis & Purification start->synthesis primary_screen Primary Kinase Screen (e.g., at a single high concentration) synthesis->primary_screen dose_response Dose-Response Assay (IC50 or Kd determination for hits) primary_screen->dose_response cellular_assays Cellular Assays (Target engagement & functional effects) dose_response->cellular_assays data_analysis Data Analysis & Selectivity Profiling cellular_assays->data_analysis end End: Cross-Reactivity Profile Established data_analysis->end

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 4-Chloro-2-methoxy-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the hypothesized mechanism of action for a promising class of compounds, the 4-chloro-2-methoxy-6-methylquinoline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents comparative data with established therapeutic agents, and offers detailed experimental protocols to facilitate further investigation. While direct experimental data for this specific derivative class is emerging, this guide establishes a robust framework for its evaluation based on the activities of structurally related quinoline compounds.

Primary Hypothesized Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has cemented its status as a critical target for oncological therapeutic intervention. Quinoline derivatives have been extensively studied as inhibitors of this pathway. The structural characteristics of this compound suggest its potential to function as an ATP-competitive inhibitor of key kinases within this cascade, particularly PI3K.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Chloro-2-methoxy- 6-methylquinoline Derivative (Hypothesized) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparative Analysis of PI3K Inhibitors

To contextualize the potential potency of this compound derivatives, the following table presents the half-maximal inhibitory concentrations (IC50) of several well-characterized PI3K inhibitors against various isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference(s)
Pictilisib (GDC-0941)333183[1]
Buparlisib (BKM120)521660262116[2]
Idelalisib (CAL-101)860040008202.5[2]
Alpelisib (BYL719)51156250290[1]
Copanlisib (BAY 80-6946)0.53.76.40.7[1]

Secondary Potential Mechanism: Histone Deacetylase (HDAC) Inhibition

An alternative, or potentially complementary, mechanism of action for this compound derivatives could be the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes.[3] Inhibition of HDACs can restore the expression of these genes, inducing cell cycle arrest and apoptosis.[3][4]

HDAC_Inhibition cluster_nucleus Nucleus HDAC HDAC DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) HDAC->DeacetylatedHistone Deacetylation AcetylatedHistone Acetylated Histone (Active Chromatin) GeneExpression Tumor Suppressor Gene Expression DeacetylatedHistone->GeneExpression Repression Inhibitor 4-Chloro-2-methoxy- 6-methylquinoline Derivative (Hypothesized) Inhibitor->HDAC Inhibition

Caption: Conceptual overview of HDAC inhibition.

Comparative Analysis of HDAC Inhibitors

The table below provides IC50 values for several known HDAC inhibitors, offering a benchmark for the potential efficacy of this compound derivatives if they are found to act through this mechanism.

InhibitorHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)Reference(s)
Vorinostat (SAHA)10202050[5]
Entinostat (MS-275)4007001700>20000[6]
Panobinostat (LBH589)34724[6]
Ricolinostat (ACY-1215)>1000>1000>10005[7]
Fimepinostat (CUDC-907)1.751.8-[8]

Experimental Protocols

To empirically determine the mechanism of action, the following standardized experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphotransferase reaction.

Workflow Diagram

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase (e.g., PI3K) - Substrate - ATP - Test Compound Reaction Incubate Kinase, Substrate, ATP, and Test Compound Start->Reaction ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->ADP_Glo Detection Add Kinase Detection Reagent (Convert ADP to ATP) ADP_Glo->Detection Luminescence Measure Luminescence (Luciferase Reaction) Detection->Luminescence Analysis Calculate % Inhibition and Determine IC50 Luminescence->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the target kinase (e.g., PI3Kα), its specific substrate, and varying concentrations of the this compound derivative dissolved in DMSO.

  • Initiation: Start the kinase reaction by adding a solution of ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly formed ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the signaling cascade, providing evidence of pathway inhibition within a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, known to have a constitutively active PI3K pathway) to 70-80% confluency. Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A dose-dependent decrease in the phosphorylation of Akt and mTOR would confirm inhibition of the PI3K/Akt/mTOR pathway.

HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes from nuclear extracts or purified sources.

Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line.

  • Assay Setup: In a 96-well plate, add the nuclear extract or purified HDAC enzyme to a buffer containing a fluorogenic HDAC substrate.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative. Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Data Acquisition: Measure the fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of HDAC inhibition relative to a vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis, a common downstream effect of both kinase and HDAC inhibitors.

Workflow Diagram

Apoptosis_Workflow Start Culture and Treat Cells with Test Compound Harvest Harvest Cells (Adherent and Floating) Start->Harvest Wash Wash Cells with Cold PBS Harvest->Wash Stain Resuspend and Stain with Annexin V-FITC and Propidium Iodide (PI) Wash->Stain Analysis Analyze by Flow Cytometry Stain->Analysis

Caption: Experimental workflow for apoptosis assessment using Annexin V/PI staining.

Methodology:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the this compound derivative at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Comparison with Clinically Approved Drugs

Gefitinib (Iressa®): An EGFR Kinase Inhibitor Gefitinib is an anilinoquinazoline derivative that competitively inhibits the ATP binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10] This action blocks the downstream signaling pathways, such as Ras/Raf/MAPK and PI3K/Akt, leading to an inhibition of cell proliferation and induction of apoptosis in EGFR-dependent tumors.[9][11] A comparison with Gefitinib is relevant if the this compound derivatives are confirmed to be kinase inhibitors.

Vorinostat (Zolinza®): A Pan-HDAC Inhibitor Vorinostat is a hydroxamic acid-based compound that inhibits class I and II HDACs.[3][4] By blocking these enzymes, Vorinostat causes an accumulation of acetylated histones and other proteins, leading to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis.[3][4] If the this compound derivatives are found to inhibit HDACs, a comparison of their isoform selectivity and potency with Vorinostat will be crucial.

Conclusion

Based on the extensive body of literature surrounding quinoline-based compounds in oncology, the most probable mechanism of action for this compound derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. However, the possibility of HDAC inhibition presents an intriguing alternative that warrants investigation. The experimental protocols detailed in this guide provide a clear roadmap for definitively confirming the molecular target(s) and cellular effects of this promising compound class. Subsequent studies should focus on in vivo efficacy models to translate these mechanistic insights into potential clinical applications.

References

Head-to-head study of different catalysts for functionalizing the quinoline scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to efficiently and selectively functionalize this privileged heterocycle is paramount to discovering novel drug candidates. This guide provides an objective, data-driven comparison of various catalytic systems for the functionalization of the quinoline core, empowering you to make informed decisions for your synthetic strategies.

This comprehensive guide delves into a head-to-head analysis of different catalysts for key quinoline functionalization reactions, including the renowned Friedländer annulation for scaffold synthesis, C-H arylation for post-synthetic modification, and hydrogenation for creating saturated analogues. We present a meticulous compilation of performance data, detailed experimental protocols, and visual workflows to streamline your research and development endeavors.

Catalyst Performance: A Quantitative Comparison

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of a quinoline functionalization reaction. Below, we summarize the performance of a range of catalysts for different transformations, providing a clear snapshot of their relative strengths.

Friedländer Annulation: Building the Quinoline Core

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a fundamental method for constructing the quinoline scaffold. The choice of catalyst can significantly impact yields and reaction times.

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Nickel Nanoparticles 2-amino benzophenone, cyclohexane-1,3-dioneSolvent-free1200.596[1]
Yb(OTf)₃ 2-aminoarylketones, carbonyl compoundsNot specifiedNot specifiedNot specifiedVery good[2]
Fe₃O₄@SiO₂/ZnCl₂ 2-aminoaryl ketones, carbonyl compoundsSolvent-free60295[3]
[Hbim]BF₄ (Ionic Liquid) Not specifiedSolvent-free / Methanol100 / RT (ultrasound)3-6 / Not specified93 / Not specified[3]
SO₃H-functionalized IL Not specifiedWater70192[3]
Montmorillonite K-10 2-aminoarylketones, carbonyl compoundsEthanolRefluxNot specified75[4]
Zeolite 2-aminoarylketones, carbonyl compoundsEthanolRefluxNot specified83[4]
Sulfated Zirconia (SZ) 2-aminoarylketones, carbonyl compoundsEthanolRefluxNot specified89[4]
C-H Arylation: Direct Functionalization of the Quinoline Ring

Direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of the quinoline scaffold, enabling the introduction of aryl groups without the need for pre-functionalized starting materials. Palladium and Rhodium catalysts have shown significant promise in this area, with selectivity being a key challenge.

Catalyst SystemPositionCoupling PartnerSolventTemperature (°C)Time (h)Yield (%)C8/C2 RatioReference
Pd(OAc)₂ / PPA C8IodoarenesToluene/H₂O12012up to 95up to 23:1[5]
Ru(II) catalyst C8Arylboronic acidsNot specifiedNot specifiedNot specifiedModerate to goodHigh[6]
Rh(III) catalyst C8Arylboronic acidsNot specifiedNot specifiedNot specifiedModerate to goodHigh[6]
Pd(II) catalyst C2Unactivated arenesNot specifiedMildNot specifiedGoodHigh C2 selectivity[7]
Quinoline Hydrogenation: Accessing Saturated Scaffolds

The selective hydrogenation of the quinoline ring system provides access to valuable saturated scaffolds like tetrahydroquinolines, which are prevalent in many bioactive molecules. The efficiency of this transformation is often measured by the turnover frequency (TOF).

CatalystProduct SelectivityTemperature (°C)Pressure (bar H₂)TOF (h⁻¹)Reference
5Irn/SeC 1,2,3,4-Tetrahydroquinoline100205866[8]
Ir₁/SeC 1,2,3,4-Tetrahydroquinoline10020880[8]
5IrNP/SeC 1,2,3,4-Tetrahydroquinoline100201289[8]
Commercial Ir/C 1,2,3,4-Tetrahydroquinoline1002081[8]
Al₂O₃–Pd–D/Ni 1,2,3,4-Tetrahydroquinoline1006~500[9]
Ru₅₀P₅₀@SILP DecahydroquinolineNot specifiedNot specified128[10]
Ni₂P/[email protected] DecahydroquinolineNot specifiedNot specified1.7 x 10⁻³ s⁻¹[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for key quinoline functionalization reactions.

Protocol 1: Friedländer Annulation using a Reusable Nanocatalyst[12]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and the nanocatalyst.

  • If the reaction is not solvent-free, add ethanol as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for the required time (e.g., 2 hours), as determined by reaction optimization.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.

Protocol 2: Doebner-von Miller Reaction for 4-Substituted Quinolines[13]

Materials:

  • Aniline (0.2 mmol)

  • γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol)

  • Trifluoroacetic acid (TFA) (2 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aniline and the γ-aryl-β,γ-unsaturated α-ketoester.

  • Add trifluoroacetic acid (TFA) to the flask.

  • Stir the mixture at reflux for 8–18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Combes Synthesis of 2,4-Disubstituted Quinolines[14]

Materials:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix the aniline and acetylacetone.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

  • Heat the mixture on a water bath at 100 °C for 15-20 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinoline derivative.

Visualizing the Workflow and Logic

To further aid in understanding the experimental processes and the relationships between different synthetic strategies, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_workup Workup & Purification 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Catalyst Addition Catalyst Addition 2-Aminoaryl Ketone/Aldehyde->Catalyst Addition Carbonyl Compound Carbonyl Compound Carbonyl Compound->Catalyst Addition Solvent & Temperature Control Solvent & Temperature Control Catalyst Addition->Solvent & Temperature Control Reaction Monitoring (TLC) Reaction Monitoring (TLC) Solvent & Temperature Control->Reaction Monitoring (TLC) Catalyst Separation Catalyst Separation Reaction Monitoring (TLC)->Catalyst Separation Solvent Removal Solvent Removal Catalyst Separation->Solvent Removal Purification (Chromatography) Purification (Chromatography) Solvent Removal->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: Generalized workflow for catalyst screening in quinoline synthesis.

Catalyst_Selection_Logic Target Functionalization Target Functionalization Scaffold Synthesis Scaffold Synthesis Target Functionalization->Scaffold Synthesis C-H Functionalization C-H Functionalization Target Functionalization->C-H Functionalization Hydrogenation Hydrogenation Target Functionalization->Hydrogenation Friedländer Friedländer Scaffold Synthesis->Friedländer Doebner-von Miller Doebner-von Miller Scaffold Synthesis->Doebner-von Miller Combes Combes Scaffold Synthesis->Combes Arylation Arylation C-H Functionalization->Arylation Alkylation Alkylation C-H Functionalization->Alkylation Selective Hydrogenation Selective Hydrogenation Hydrogenation->Selective Hydrogenation

Caption: Decision tree for selecting a catalytic approach for quinoline functionalization.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-methoxy-6-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Chloro-2-methoxy-6-methylquinoline, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment must be conducted. Based on the hazards of similar compounds, assume the substance is toxic and an irritant.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

  • Eye/Face Protection: Use chemical safety goggles or a face shield. Ensure that eyewash stations are readily accessible.[4]

  • Skin and Body Protection: Wear a lab coat, long-sleeved garments, and closed-toe shoes. For larger quantities or in case of spills, additional protective clothing may be necessary.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of dust formation or if working in a poorly ventilated area.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Segregation and Storage:

    • Store waste this compound in a designated, clearly labeled, and tightly sealed container.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep a detailed log of the waste contents, including the chemical name and quantity.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include appropriate hazard pictograms if available from the supplier or based on the known hazards of similar compounds (e.g., toxicity, irritant).

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.

    • If your institution does not have an EHS department, you must contract with a licensed chemical waste disposal company.

    • Provide the waste disposal company with all available information on the chemical, including any available SDS for similar compounds.

  • Handling Spills:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear the appropriate PPE as outlined in Section I.

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed container for disposal.[2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report all spills to your EHS department.

III. Transportation and Shipping

For off-site disposal, this compound and its waste must be transported in accordance with local, national, and international regulations. Based on data for similar compounds, it is likely to be classified as a toxic solid. The proper shipping name for related compounds is "TOXIC SOLID, ORGANIC, N.O.S."[2][4] All packaging and labeling must comply with the relevant transportation regulations (e.g., DOT, IATA).

IV. Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes information from related compounds to guide safe handling and disposal.

ParameterInformation from Related Chloro-Methoxy-MethylquinolinesSource
Hazard Class Likely Toxic[2]
Primary Hazards Toxic if swallowed, causes serious eye damage, skin and respiratory irritation.[2][3]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[2][4]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if needed).[2][5][6]
Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
Spill Containment Sweep up solid material to avoid dust; use inert absorbent for liquids.[2][5]

V. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Disposal Process cluster_spill Spill Response start Start: Have this compound for Disposal assess_hazards Assess Hazards (Assume Toxic/Irritant) start->assess_hazards spill Spill Occurs start->spill Accident don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate into a Labeled, Sealed Container don_ppe->segregate_waste contain_spill Contain Spill with Appropriate Methods don_ppe->contain_spill store_waste Store in a Cool, Dry, Well-Ventilated Area segregate_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_info Provide Chemical Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end End: Compliant Disposal schedule_pickup->end evacuate Evacuate & Ventilate Area spill->evacuate evacuate->don_ppe collect_waste Collect Spill Waste as Hazardous Material contain_spill->collect_waste collect_waste->segregate_waste

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.